Hydroxydione

Catalog No.
S600403
CAS No.
303-01-5
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxydione

CAS Number

303-01-5

Product Name

Hydroxydione

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1

InChI Key

USPYDUPOCUYHQL-VEVMSBRDSA-N

SMILES

Array

Synonyms

21-hydroxy-5 alpha-pregnane-3,20-dione, 5 alpha-dihydro-11-deoxycorticosterone, hydroxydione, hydroxydione sodium, hydroxydione, (5 alpha)-isomer, P 234, P-234, Predion, Pregnane-3,20-dione, 21-hydroxy-, (5beta)-, Viadril, Viadryl

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C

The exact mass of the compound Hydroxydione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanisms of Action of Hydroxylated Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Primary / Major Mechanism of Action Other Relevant Pathways / Targets Key Experimental Models / Validation Methods
6-Hydroxygenistein (6-OHG) [1] Activates PI3K/AKT pathway: Reverses HH-induced decrease in p-PI3K/PI3K and p-AKT/AKT ratios. Effect blocked by PI3K inhibitor LY294002. [1] Activates Nrf2/HO-1 (antioxidant) and inhibits NF-κB/NLRP3 (anti-inflammatory) pathways. [1] In vivo: HHBI mouse model. Methods: RNA-Seq, WB, histology, oxidative stress/inflammatory/apoptosis kits. [1]
8-Hydroxydaidzein (8-OHD) [2] Downregulates PI3K/AKT & JAK2/STAT3: Suppresses phosphorylation of AKT and STAT3. [2] Downregulates MYC expression, OXPHOS metabolism, and MMP9 (anti-invasion). [2] In vitro: K562 human CML cells. Methods: Microarray, WB, RT-qPCR, Zymography, Transwell invasion assay. [2]
Hydroxysafflor Yellow A (HYSA) [3] Inhibits JAK2/STAT1 pathway: Reduces phosphorylation of JAK2 and STAT1. [3] Regulates nicotinate/nicotinamide and glycine/serine metabolism (metabolomics). [3] In vivo: CLP mouse sepsis model. Methods: Metabolomics, network pharmacology, WB, histology, ELISA. [3]
Hydroxyzine [4] [5] [6] Potent H1 receptor inverse agonist: Predominant action. [5] [6] Functional ASM inhibitor (potential antiviral/anti-inflammatory); weak antagonist of 5-HT2A, α1-adrenergic, and muscarinic receptors. [4] [5] [6] Clinical & In vitro: Multicenter observational study (COVID-19), in vitro cell studies. [4] [7]

Detailed Experimental Insights

For the research-grade compounds, the experimental approaches were robust and multi-faceted.

  • 6-Hydroxygenistein (6-OHG): The discovery of its primary mechanism began with transcriptomics. RNA-Seq on brain tissue from a hypobaric hypoxia-induced brain injury (HHBI) mouse model revealed 905 differentially expressed genes (DEGs) compared to controls. GO and KEGG enrichment analysis of these DEGs pinpointed the PI3K/AKT signaling pathway as a key target. This was validated by Western blot showing HH exposure decreased p-PI3K/PI3K and p-AKT/AKT ratios, which 6-OHG treatment reversed. The critical proof came from using LY294002, a selective PI3K inhibitor, which abolished 6-OHG's protective effects on histology, oxidative stress, inflammation, and apoptosis [1].
  • 8-Hydroxydaidzein (8-OHD): A microarray analysis of K562 human chronic myeloid leukemia cells identified Differentially Expressed Genes (DEGs) after 8-OHD treatment. Bioinformatic analysis (KEGG) of these downregulated DEGs highlighted significant alterations in the JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT pathways. Western blot analysis confirmed the dose- and time-dependent downregulation of JAK2 and the expression/phosphorylation of STAT3 and AKT. Functional assays (Zymography, Transwell) confirmed the inhibition of MMP9 secretion and cell invasion [2].
  • Hydroxysafflor Yellow A (HYSA): A combination of untargeted metabolomics and network pharmacology was used. Metabolomic analysis of lung, liver, and kidney tissues from a septic mouse model identified key altered metabolic pathways. Separately, network pharmacology predicted potential protein targets for HYSA. Integration of these data suggested the JAK2/STAT1 pathway as a key target. Molecular docking predicted binding, and Western blot confirmed that HYSA inhibits the phosphorylation of JAK2 and STAT1 [3].

Visualizing Key Signaling Pathways

The following diagrams illustrate the core mechanisms of action for these compounds, based on the experimental data from the search results.

G cluster_6OHG 6-Hydroxygenistein (6-OHG) cluster_8OHD 8-Hydroxydaidzein (8-OHD) 6 6 OHG 6-OHG pPI3K p-PI3K OHG->pPI3K Activates Nrf2 Nrf2/HO-1 OHG->Nrf2 Activates NFkB NF-κB/NLRP3 OHG->NFkB Inhibits PI3K PI3K pAKT p-AKT pPI3K->pAKT Activates AKT AKT Effects Reduced Oxidative Stress Anti-inflammation Anti-apoptosis pAKT->Effects Nrf2->Effects NFkB->Effects 8 8 OHD 8-OHD pJAK2 p-JAK2 OHD->pJAK2 Inhibits pSTAT3 p-STAT3 OHD->pSTAT3 Inhibits pPI3K_8 p-PI3K OHD->pPI3K_8 Inhibits pAKT_8 p-AKT OHD->pAKT_8 Inhibits MYC MYC OHD->MYC Inhibits MMP9 MMP9 OHD->MMP9 Inhibits OXPHOS OXPHOS OHD->OXPHOS Inhibits JAK2 JAK2 pJAK2->pSTAT3 STAT3 STAT3 Effects_8 Anti-proliferation Pro-apoptosis Anti-invasion pSTAT3->Effects_8 PI3K_8 PI3K AKT_8 AKT pAKT_8->Effects_8 MYC->Effects_8 MMP9->Effects_8 OXPHOS->Effects_8

Diagram 1: 6-OHG activates PI3K/AKT signaling, while 8-OHD inhibits multiple pro-cancer pathways.

G cluster_HYSA Hydroxysafflor Yellow A (HYSA) cluster_HYZ Hydroxyzine HYSA HYSA pJAK2_H p-JAK2 HYSA->pJAK2_H Inhibits pSTAT1 p-STAT1 HYSA->pSTAT1 Inhibits Metabolism Nicotinate & Nicotinamide Metabolism HYSA->Metabolism Regulates JAK2_H JAK2 pJAK2_H->pSTAT1 STAT1 STAT1 Effects_H Reduced Inflammation Improved Organ Injury pSTAT1->Effects_H Metabolism->Effects_H HYZ Hydroxyzine H1 Histamine H1 Receptor HYZ->H1 Inverse Agonist ASM Acid Sphingomyelinase (ASM) HYZ->ASM Functional Inhibitor S1R Sigma-1 Receptor (S1R) HYZ->S1R Binds Musc Muscarinic Receptors HYZ->Musc Weak Antagonist Effects_HYZ Sedation Anti-anxiety Anti-pruritus Potential Antiviral H1->Effects_HYZ ASM->Effects_HYZ S1R->Effects_HYZ Musc->Effects_HYZ

Diagram 2: HYSA inhibits JAK2/STAT1 in sepsis, while Hydroxyzine acts primarily as a potent H1 receptor inverse agonist.

References

21-hydroxypregnanedione sodium succinate discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Discovery

The compound 21-hydroxypregnanedione sodium succinate, formerly marketed under the brand names Viadril or Presuren, was one of the first synthetic neuroactive steroids investigated for use as an intravenous anesthetic agent in the 1950s [1].

Its development was a direct result of the seminal work by Hans Selye in 1941, who discovered that endogenous steroid hormones like progesterone and deoxycorticosterone could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery opened the door to the systematic exploration of steroids with anesthetic properties.

The compound is a synthetic derivative of the endogenous steroid 21-Hydroxypregnenolone, which is a natural intermediate in the biosynthesis of corticosteroids like 11-deoxycorticosterone and corticosterone in the adrenal glands [2]. The addition of a sodium succinate salt was a key chemical modification to make the otherwise water-insoluble steroid soluble for intravenous administration [1].

The table below summarizes the core identity of this pioneering anesthetic:

Property Description
Chemical Name 21-Hydroxypregnanedione sodium succinate [1]
Common Name Hydroxydione [1]
Brand Names Viadril, Presuren [1]
Pharmacological Class First-generation neuroactive steroid, intravenous anesthetic/sedative-hypnotic [1]
Year of Key Publication 1957 (General pharmacological properties study) [3]
Chemical Rationale Water-soluble prodrug form of a neuroactive steroid [1]

Key Pharmacological Properties and Findings

Early research in the late 1950s and 1960s characterized this compound as a hypnotic agent with a favorable safety profile for its time, though it had significant limitations.

Property Findings from Early Research
Anesthetic Efficacy Produced slowing of the electroencephalogram (EEG) and a surgical plane of anesthesia; effectiveness as a stand-alone anesthetic was debated [1].
Safety Profile Favourable cardiorespiratory profile compared to other anesthetics of the era; caused transient hypotension and respiratory stimulation upon rapid injection [4].
Onset & Recovery Characterized by ease of emergence and recovery from anesthesia [1].
Major Clinical Limitations Caused significant pain during intravenous infusion and thrombophlebitis (vein inflammation) at the injection site, especially at higher concentrations [1].
Therapeutic Index (in mice) Reported as 17.3 (For comparison, the subsequent steroid anesthetic CT1341 had an index of 30.6) [1].

A key 1960 study in cats concluded that this compound was "virtually devoid of action" at neuromuscular junctions or ganglionic synapses, indicating its effects were primarily central [4]. Rapid injection caused transient hypotension and stimulated respiration, effects that subsided within 1-2 minutes [4].

The Research & Development Workflow

The development of this compound and its successors followed a logical pathway, driven by pharmacological findings and clinical experiences. The following diagram maps out this key R&D workflow:

Start Selye (1941): Discovers anesthetic properties of steroids A 1950s: Synthesis of water-soluble derivative 21-Hydroxypregnanedione sodium succinate Start->A B Clinical Launch: This compound (Viadril) A->B C Pharmacological Profiling (Animal & Human Studies) B->C D Key Findings: - Hypnotic/Anesthetic - Favorable emergence - Pain on injection - Thrombophlebitis C->D E Research & Development of successor compounds (e.g., CT1341, Alfaxalone) D->E Driven by limitations F Withdrawal from Human Clinical Use E->F G Legacy: Paved the way for modern neuroactive steroid anesthetics F->G

Legacy and Impact on Modern Anesthetics

Despite its clinical shortcomings, this compound's development was a crucial proof-of-concept. It validated that neuroactive steroids could be effective and relatively safe human anesthetics, spurring further research [1].

This research led to the development of CT1341 (Althesin), a second-generation, more potent combination of alfaxalone and alfadolone. While CT1341 was also eventually withdrawn due to anaphylactic reactions to its solvent, one of its active components, alfaxalone, remains in widespread use today in veterinary medicine and has been reformulated for renewed human use [1]. These modern agents share the core principle discovered with this compound: modulating GABA_A receptors to produce anesthesia, but with improved pharmaceutical properties and safety profiles [1].

References

Current Research and Experimental Directions

Author: Smolecule Technical Support Team. Date: February 2026

Current research focuses on developing neuroactive steroids that are effective but lack the neurotoxicity associated with some traditional general anesthetics [1] [2]. Key investigational compounds and their proposed mechanisms are listed below.

Research Compound / Drug Proposed Primary Mechanism Key Findings/Potential
3β-OH (3β,5β,17β-3-hydroxyandrostane-17-carbonitrile) [1] T-type Calcium Channel Blocker [1] In rodent studies, it provided effective hypnosis without causing significant neuroapoptosis in the developing brain, unlike ketamine. It also showed no long-term learning deficits [1].
Allopregnanolone & Alphaxalone [3] Positive Allosteric Modulator of GABAA Receptors [3] Recent studies show distinct electrophysiological signatures and sex-specific differences in hypnotic effects (females are more sensitive). A new aqueous formulation of alphaxalone (Phaxan) is under investigation for human use [3].
Ganaxolone [4] Positive Allosteric Modulator of GABAA Receptors [4] An analog of allopregnanolone; approved in 2022 for treating seizures associated with CDKL5 deficiency disorder. It demonstrates the therapeutic potential of neuroactive steroids beyond anesthesia [4].

Mechanism of Action and Experimental Workflow

Neuroactive steroids primarily produce anesthesia by modulating the GABAₐ receptor, the main inhibitory receptor in the central nervous system. However, research is also exploring compounds that work through other channels [1].

The following diagram illustrates the core signaling pathways and a generalized experimental workflow used in preclinical research to evaluate these mechanisms.

G cluster_pathways Signaling Pathways of Neuroactive Steroids cluster_gaba GABAₐ Receptor Pathway cluster_ttype Alternative Pathway (e.g., 3β-OH) cluster_workflow Preclinical Experimental Workflow NAS Neuroactive Steroid GABAA GABAₐ Receptor NAS->GABAA PAMs like AlloP, Alfaxalone TChannel T-type Calcium Channel (Blocked) NAS->TChannel Blockers like 3β-OH ClChannel Chloride Channel Opens GABAA->ClChannel Hyperpol Neuronal Hyperpolarization ClChannel->Hyperpol Inhibition Reduced Neuronal Firing (Sedation, Hypnosis) Hyperpol->Inhibition ReducedExc Reduced Neuronal Excitability TChannel->ReducedExc Hypnosis Hypnosis ReducedExc->Hypnosis Start 1. In Vivo Behavior A Loss of Righting Reflex (LORR) - Behavioral surrogate for hypnosis - Measures duration of unconsciousness Start->A B 2. In Vivo Electrophysiology A->B C Simultaneous EEG & LFP Recording - EEG from cortex (e.g., barrel cortex) - LFP from thalamus (e.g., CM nucleus) B->C D 3. Data Analysis C->D E Spectral Analysis & Synchronization - Power in frequency bands (delta, gamma) - Thalamocortical & corticocortical coupling D->E F 4. Histological Verification E->F G Electrolytic Lesion & Imaging - Verify precise location of deep brain electrodes F->G

Mechanisms and methods for studying neuroactive steroid anesthetics. [1] [3]

References

Historical Context and Basic Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxydione (brand names Viadril, Predion, Presuren) is a neuroactive steroid that was introduced in 1957 as a general anesthetic but was later discontinued from clinical use, primarily due to a high incidence of thrombophlebitis in patients [1] [2]. It was the first neuroactive steroid general anesthetic ever introduced for clinical use [2].

The table below summarizes the available information on this compound:

Attribute Description
Chemical Name 21-Hydroxy-5β-pregnane-3,20-dione [1] [2]
Status Approved for human use in the past; currently withdrawn/discontinued [1] [2]
Historical Use General anesthetic [1]
Primary Reason for Discontinuation High incidence of thrombophlebitis in patients [2]
Mechanism of Action Described as a "neuroactive steroid"; precise molecular mechanism not available in searched literature [1] [2]

Suggested Framework for Modern Research

Although detailed historical protocols are unavailable, contemporary research on other hydroxylated compounds provides a framework for how this compound pharmacodynamics could be studied today. The diagram below outlines a general experimental workflow for such an investigation.

G Start Research Objective: Elucidate this compound Pharmacodynamics InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo Analysis Data Integration & Mechanism Proposal InVitro->Analysis Molecular Targets InVivo->Analysis Systemic Effects

A multi-faceted research approach to characterize drug action.

Key methodological pillars for a modern pharmacodynamic study would likely include:

  • Transcriptomic and Bioinformatic Analysis: As demonstrated in studies on similar compounds like 6-hydroxygenistein and 8-hydroxydaidzein, RNA sequencing (RNA-Seq) can identify Differentially Expressed Genes (DEGs) [3] [4]. Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then used to pinpoint signaling pathways significantly modulated by the compound, such as the PI3K/AKT or JAK/STAT pathways [3] [4] [5].
  • Molecular Docking: This computational method predicts how a small molecule (like this compound) binds to a protein target. Using software such as AutoDock Vina, researchers can simulate the binding affinity and orientation of this compound to proposed target proteins identified through transcriptomic analyses [3] [5].
  • Experimental Validation:
    • Western Blotting: This technique is crucial for validating findings from bioinformatic analyses. It measures changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-PI3K, p-AKT, p-STAT) in cell or tissue samples treated with the compound [3] [4] [5].
    • Histopathological Analysis: Tissues (e.g., brain, liver, lung) are processed, sectioned, and stained with Hematoxylin and Eosin (H&E) to examine protective effects against injury or drug-induced toxicity under a microscope [3] [5].
    • Biochemical Assays: Commercial kits are used to measure oxidative stress markers (e.g., MDA, SOD, GSH), inflammatory cytokines (e.g., TNF-α, IL-6 via ELISA), and apoptotic activity (e.g., Caspase-3/9) to quantify the functional effects of the drug [3] [5].

Research Alternatives and Next Steps

The lack of data on this compound is likely due to its historical status. For meaningful contemporary research, consider these directions:

  • Explore Modern Neuroactive Steroids: The field has advanced significantly since this compound. Investigating more recent neuroactive steroids with anesthetic or therapeutic properties (e.g., alfaxalone, ganaxolone) will provide relevant and up-to-date pharmacodynamic models.
  • Consult Archival or Patent Literature: Deeper pharmacological data might exist in older textbooks, discontinued product monographs, or the original patent (U.S. Patent 2,708,651) [1]. Accessing these may require specialized library resources.

References

Hydroxydione Experimental Anesthesia: Application Notes and Protocols for Neuroactive Steroid Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Hydroxydione (21-hydroxypregnanedione sodium succinate) represents the first generation of neuroactive steroid anesthetics and holds historical significance as the initial water-soluble steroid anesthetic tested in human populations. Developed in the 1950s, this compound emerged from seminal observations by Hans Selye in 1941 that certain endogenous steroids could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery initiated the systematic investigation of neuroactive steroids as anesthetic agents, establishing structure-activity relationships that would later inform the development of more successful steroid anesthetics like alfaxalone. This compound was marketed under the trade names Viadril or Presuren and was described as a hypnotic agent that produced characteristic burst suppression on electroencephalogram (EEG) recordings, consistent with a deep plane of anesthesia [1].

Despite its promising anesthetic properties, this compound was eventually withdrawn from clinical use in the 1960s due to formulation-related adverse effects, particularly thrombophlebitis at injection sites and significant pain during intravenous administration [1]. These limitations were primarily attributed to the drug's formulation rather than its fundamental pharmacological activity. The historical experience with this compound established important proof-of-concept for neuroactive steroids as anesthetic agents and provided valuable insights that guided subsequent development of improved steroid anesthetics with better therapeutic profiles [1] [2]. Today, this compound remains relevant as an experimental tool for studying the mechanisms of neuroactive steroids and their potential advantages over traditional anesthetic agents.

Chemical and Pharmacological Properties

Chemical Structure and Formulation

This compound (21-hydroxy-5β-pregnane-3,20-dione) possesses the characteristic tetracyclic ring structure common to all steroids, with its anesthetic potency determined by specific functional group modifications. The core structure consists of three cyclohexane rings (A-C) and one cyclopentane ring (D), with anesthetic activity dependent on the 3α-hydroxy configuration on the A-ring and reduction at the C5 position by 5α- or 5β-reductase enzymes [1]. Unlike its non-water-soluble counterparts, this compound was rendered water-soluble through the addition of a sodium succinate salt at the C21 position, enabling intravenous administration but reducing its potency compared to unmodified neuroactive steroids [1]. This chemical modification strategy represented an important early approach to addressing the inherent hydrophobicity of steroid compounds while attempting to maintain their biological activity.

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Significance
Chemical Name 21-Hydroxypregnanedione sodium succinate Historical literature search identifier
Core Structure 5β-pregnane derivative Distinguishes from 5α-reduced analogs (e.g., alfaxalone)
Water Solubility Soluble via sodium succinate salt Enables IV administration without organic solvents
Potency Comparison Less potent than non-sulfated counterparts Informs dosing considerations in experimental models
Formulation Challenge Pain and thrombophlebitis at >1.25% concentration Critical for vehicle design in animal studies
Pharmacological Profile and Therapeutic Index

This compound exhibits a favorable therapeutic index compared to traditional barbiturates, with minimal cardiorespiratory depression that promised clinical superiority over ultra-short-acting thiobarbiturates [2]. Quantitative animal studies demonstrated that this compound had a wide safety margin, with therapeutic indices of 11.6, 7.8, and 6.3 in mice, rats, and rabbits, respectively, significantly greater than thiopental sodium [2]. The drug produced a state of surgical anesthesia across multiple species including mice, rats, rabbits, dogs, and monkeys, with smooth onset and rapid recovery characteristics [2]. Unlike traditional anesthetics, this compound and other neuroactive steroids demonstrate unique neuroprotective properties, activating pro-survival, anti-apoptotic pathways that may prevent extensive apoptosis in the developing brain during anesthesia [1].

Table 2: Pharmacological Parameters of this compound Across Species

Species Therapeutic Index Anesthesia Duration Cardiorespiratory Effects
Mouse 11.6 Dose-dependent Minimal depression
Rat 7.8 Dose-dependent Less than thiobarbiturates
Rabbit 6.3 Dose-dependent Favorable safety profile
Dog/Monkey Not specified Surgical plane achievable Minimal effects at anesthetic doses
Human (Historical) Not quantified Rapid emergence Favorable cardiorespiratory profile

Experimental Models and Protocols

Animal Anesthesia Induction and Monitoring

Experimental anesthesia with this compound can be induced in various animal models using standardized protocols adapted from historical clinical applications. For rodent models, administer this compound via intravenous injection at doses ranging from 10-15 mg/kg for rats or 15-20 mg/kg for mice to achieve a surgical plane of anesthesia [2]. Alternatively, intraperitoneal administration can be utilized at slightly higher doses (20-30 mg/kg) when intravenous access is limited. Prepare this compound solutions at concentrations not exceeding 1.0% to minimize tissue irritation and vascular complications, based on historical observations that thrombophlebitis occurred primarily at higher concentrations (1.25-5% total solution) [1]. For continuous maintenance anesthesia, consider supplemental dosing at 25-50% of the induction dose every 20-30 minutes as needed, as this compound exhibits minimal cumulative effects suitable for prolonged experimental procedures [1].

Anesthesia monitoring should include standard physiological parameters (respiratory rate, heart rate, blood pressure) and neurological assessment. The onset of surgical anesthesia is characterized by loss of purposeful movement in response to noxious stimuli, with simultaneous EEG changes showing burst suppression patterns indicative of deep anesthesia states [1]. For recovery phase monitoring, document the time to return of righting reflex and spontaneous ambulation, as this compound typically demonstrates rapid emergence compared to barbiturates [2]. Throughout the experimental procedure, maintain body temperature using heating pads or thermal support systems, as neuroactive steroids may impair thermoregulation.

Hydroxydione_Anesthesia_Protocol Start Animal Preparation (Fasting, IV Access) Induction This compound Administration (10-15 mg/kg IV rats 15-20 mg/kg IV mice) Start->Induction Dilution ≤1.0% Monitoring Anesthesia Monitoring (Respiratory Rate, HR, BP, EEG) Induction->Monitoring Onset: 1-2 min Maintenance Supplemental Dosing (25-50% induction dose every 20-30 min) Monitoring->Maintenance As needed for surgical plane Recovery Recovery Phase Monitoring (Return of righting reflex Ambulation assessment) Maintenance->Recovery Discontinue dosing

Electroencephalogram (EEG) Monitoring Protocol

EEG monitoring provides a quantitative method for assessing this compound's anesthetic depth and characteristic neural effects. Place recording electrodes according to standard configurations for the species under investigation (e.g., frontal-parietal placement for rodents). Record baseline EEG activity for at least 10 minutes prior to this compound administration to establish normal patterns. Following this compound induction, document the progression through anesthetic stages, particularly noting the appearance of burst suppression patterns that indicate a deep surgical plane of anesthesia [1]. For quantitative analysis, calculate the burst suppression ratio as the percentage of time occupied by suppressed EEG activity relative to total recording time, which correlates with anesthetic depth.

Analyze EEG frequency bands (delta, theta, alpha, beta) using Fourier transformation to quantify this compound's distinct spectral signature compared to other anesthetic agents. The burst suppression pattern characteristic of this compound and other neuroactive steroids represents alternating periods of high-amplitude electrical activity (bursts) and periods of cortical silence (suppression), providing a measurable endpoint for anesthetic depth assessment [1]. This EEG pattern correlates with the drug's primary mechanism of action through potentiation of GABAₐ receptors at both synaptic and extrasynaptic locations.

Formulation and Dosing Considerations

Solution Preparation and Administration

This compound formulation requires careful attention to concentration and vehicle composition to replicate historical efficacy while minimizing adverse effects. Prepare fresh solutions for each experimental session by dissolving this compound powder in sterile water for injection at concentrations not exceeding 1.0% (10 mg/mL) to prevent injection site complications [1]. For enhanced solubility, the original clinical formulation utilized a sodium succinate salt at the C21 position, which remains the standard approach for aqueous preparation [1]. Alternatively, researchers may explore co-solvent systems containing propylene glycol or polyethylene glycol for improved stability, though these require validation against historical aqueous formulations.

Administration techniques vary by experimental model and route of delivery. For intravenous injection in rodents, administer the solution slowly over 30-60 seconds via tail vein or surgically implanted venous catheters while monitoring for acute adverse reactions. The infusion rate represents a critical parameter, as historical human data indicated that lower concentration solutions required rapid infusion (300 mL in 2-5 minutes) to achieve effective dosing [1]. For large animal models, consider divided dose regimens with initial bolus administration (5-7 mg/kg) followed by incremental supplements to achieve the desired anesthetic depth while minimizing cardiovascular effects.

Dosing Optimization and Safety Monitoring

Dose optimization should be performed for specific experimental models and research objectives. The table below summarizes recommended dosing ranges based on historical preclinical data:

Table 3: this compound Dosing Guidelines by Species and Experimental Objective

Species Induction Dose Maintenance Dose Experimental Application Key Monitoring Parameters
Mouse 15-20 mg/kg IV 5-7 mg/kg every 15 min Neurophysiology studies Respiratory pattern, righting reflex
Rat 10-15 mg/kg IV 3-5 mg/kg every 20 min Developmental neurotoxicity Burst suppression on EEG, temperature
Rabbit 7-10 mg/kg IV 2-4 mg/kg every 25 min Cardiovascular studies Blood pressure, heart rate variability
Cat/Dog 5-8 mg/kg IV 1-2 mg/kg every 30 min Anesthetic mechanism research EEG patterns, response to noxious stimuli

Safety monitoring should include regular assessment of injection sites for signs of irritation, phlebitis, or extravasation injury, particularly in chronic studies requiring repeated administration. Historical evidence indicates that thrombophlebitis incidence increased significantly at concentrations above 1.25%, informing the recommended concentration limits for experimental preparations [1]. For studies involving developmental models, note that neuroactive steroids like this compound demonstrate reduced neurotoxicity in the developing brain compared to traditional anesthetics, representing a potential advantage for pediatric animal research [1].

Mechanism of Action and Comparative Analysis

Molecular Targets and Signaling Pathways

This compound exerts its anesthetic effects primarily through allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission throughout the central nervous system. Similar to other neuroactive steroids, this compound interacts with both synaptic and extrasynaptic GABAA receptors at distinct binding sites separate from benzodiazepine and barbiturate sites [1]. This interaction potentiates GABA-mediated chloride influx, resulting in neuronal hyperpolarization and reduced excitability. Recent research has revealed additional actions on voltage-gated calcium channels, particularly inhibition of low-voltage-activated T-type calcium channels that regulate thalamocortical oscillations and contribute to consciousness [1].

Beyond these immediate ion channel effects, this compound and related neuroactive steroids activate membrane-associated receptors and xenobiotic receptors that trigger intracellular signaling cascades promoting cell survival. These secondary mechanisms include modulation of mitochondrial function and activation of anti-apoptotic pathways that may underlie the neuroprotective properties observed with neuroactive steroids compared to other anesthetic classes [1]. This unique combination of enhanced inhibitory neurotransmission and activation of pro-survival pathways represents a distinctive mechanistic profile among anesthetic agents.

Hydroxydione_Mechanism cluster_primary Primary Mechanisms cluster_secondary Secondary Mechanisms This compound This compound Administration GABA Potentiation of GABAA Receptors This compound->GABA Calcium Inhibition of T-type Calcium Channels This compound->Calcium Receptors Activation of Membrane Receptors This compound->Receptors Effects Cellular Effects GABA->Effects Neuronal Hyperpolarization Calcium->Effects Reduced Neuronal Excitability Survival Pro-survival Pathways Receptors->Survival Survival->Effects Anti-apoptotic Signaling Outcome Anesthetic & Neuroprotective Effects Effects->Outcome

Comparative Analysis with Contemporary Neuroactive Steroids

Historical comparison between this compound and subsequent neuroactive steroid anesthetics reveals a progressive refinement of chemical structures to optimize anesthetic potency while minimizing adverse effects. The development of CT1341 (Althesin), combining alfaxalone with alfadolone acetate, addressed this compound's potency limitations but introduced new challenges with its Cremophor EL vehicle [1]. Later compounds like minaxolone improved water solubility without the thrombophlebitis concerns of this compound, representing the evolutionary progression from this pioneering agent [1]. The following table compares key neuroactive steroids developed for anesthetic applications:

Table 4: Comparative Analysis of Neuroactive Steroid Anesthetics

Compound Water Solubility Therapeutic Index Clinical Advantages Limitations
This compound Sodium succinate salt 11.6 (mice) Favorable cardiorespiratory profile Thrombophlebitis, injection pain
Alfaxalone/Alfadolone (CT1341) Cremophor EL vehicle 30.6 (mice) Rapid onset/offset, wide safety margin Anaphylactic reactions to vehicle
Minaxolone Water soluble Not specified No injection site irritation Limited clinical development
Allopregnanolone Poor water solubility Not specified Endogenous reference compound Formulation challenges

Research Applications and Modern Relevance

Contemporary Research Context

While this compound itself is no longer in clinical use, its historical importance as the first neuroactive steroid anesthetic establishes its relevance for contemporary research on steroid-based anesthetics and their mechanisms. Modern studies of neuroactive steroids continue to explore the structure-activity relationships first investigated with this compound, particularly the critical importance of the 3α-hydroxy group for anesthetic potency [1]. Additionally, the neuroprotective properties observed with neuroactive steroids like this compound—specifically their reduced neurotoxicity in developing brains compared to traditional anesthetics—represent an active area of investigation for designing safer pediatric anesthetics [1].

The experimental use of this compound continues to inform modern drug development approaches for neuroactive steroids. Recent research has identified novel synthetic neuroactive steroids that maintain the favorable safety profile of earlier compounds while addressing their formulation limitations [1]. These contemporary developments build upon the foundation established by this compound research, particularly its demonstration that GABAA receptor modulation by steroids produces anesthesia with potentially advantageous properties compared to other anesthetic classes.

Connections to Modern Drug Repurposing Research

Interestingly, the methodological approaches used in historical this compound research have parallels with modern computational drug discovery techniques. Contemporary studies employing transcriptional drug repositioning and machine learning approaches to identify new therapeutic applications for existing drugs [3] [4] mirror the systematic investigation of steroid compounds that led to this compound's development. Furthermore, research on hydroxyzine (distinct from this compound but similarly named) demonstrates modern applications of antihistamine drugs for conditions like Smith-Lemli-Opitz syndrome [5] and postoperative nausea prevention [6], illustrating how systematic drug investigation continues to yield novel therapeutic insights.

Conclusion

This compound represents a historically significant neuroactive steroid anesthetic that established the foundation for subsequent development of steroid-based anesthetics. Its favorable therapeutic index and minimal cardiorespiratory depression demonstrated the potential advantages of neuroactive steroids over traditional anesthetic agents [2]. However, formulation challenges including thrombophlebitis and injection site pain limited its clinical utility [1]. For contemporary researchers, this compound provides an important experimental tool for investigating the mechanisms of neuroactive steroids, particularly their GABAergic activity, effects on calcium channels, and unique neuroprotective properties [1]. The protocols and application notes presented here offer guidance for incorporating this historical agent into modern experimental designs, with appropriate attention to its specific formulation requirements and dosing considerations across different model systems.

References

Comprehensive Research Application Notes and Protocols: Hydroxyzine in Surgical Anesthesia Contexts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, antiemetic, and antihistaminic properties. First developed in 1955, it has been used in clinical practice for over six decades for various therapeutic applications including anxiety management, pruritus treatment, and preoperative sedation [1]. The drug's molecular formula is C21H27ClN2O2, with a molecular weight of 374.90 g/mol [2]. As an inverse agonist of histamine H1-receptors rather than a simple competitive antagonist, hydroxyzine actively suppresses constitutive receptor signaling, which contributes to its pronounced sedative effects that likely occur at the subcortical level of the CNS [1]. Beyond its histaminergic activity, emerging research indicates that hydroxyzine also modulates several signaling pathways relevant to anesthesia and may possess unexpected pharmacological properties, including potential anti-cancer effects through induction of apoptosis via mitochondrial superoxide generation and suppression of JAK2/STAT3 signaling [3].

The pharmacological profile of hydroxyzine reveals several characteristics relevant to perioperative application. The drug is rapidly absorbed from the gastrointestinal tract after oral administration, reaching maximum plasma concentration approximately 2 hours post-administration [1]. Its elimination half-life demonstrates significant age-dependent variability, averaging approximately 7.1 hours in children, 20 hours in adults, and 29 hours in elderly populations [1]. Hydroxyzine undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP3A5 isoenzymes, with its main active metabolite being the second-generation antihistamine cetirizine, which accounts for 45-60% of an orally administered dose [1]. Approximately 70% of cetirizine is excreted unchanged in urine, necessitating dosage consideration in patients with renal impairment [1].

Clinical Applications in Anesthesia and Surgical Contexts

Preoperative Anxiety Management

Preoperative anxiety (POA) represents a significant clinical challenge, affecting as much as 70% of the pediatric population facing surgery, with potential consequences including increased surgical morbidity, heightened postoperative analgesic requirements, and prolonged hospitalization [4]. While hydroxyzine has been used for preoperative sedation, a 2021 randomized double-blind controlled clinical trial in children aged 2-16 years undergoing outpatient surgery (n=165) demonstrated that hydroxyzine alone did not significantly reduce preoperative anxiety compared to placebo at the time of anesthesia induction when measured by the modified Yale Preoperative Anxiety Scale (m-YPAS) [4]. The study found no statistically significant differences (p=0.788) in m-YPAS scores between groups receiving hydroxyzine (39.2±27.9), placebo (37.0±26.1), hydroxyzine plus clowns (34.7±25.5), or placebo plus clowns (32.4±20.5) [4]. Interestingly, the combination strategy of hydroxyzine with distracting techniques (clown accompaniment) was the only intervention that effectively prevented the progression of anxiety throughout the preoperative period, suggesting a potential synergistic effect between pharmacological and non-pharmacological approaches [4].

Anesthetic Enhancement and Sedation

Beyond anxiety management, hydroxyzine demonstrates properties that may enhance anesthetic effects. A 2021 quantitative EEG study demonstrated that hydroxyzine potentiates both sevoflurane and propofol anesthesia [5]. This enhancement is mediated through electroencephalographic changes characterized by increased bicoherence in the δ-band (0.5-4 Hz) and decreased bicoherence in the α-band (8-13 Hz), patterns consistent with deepened anesthetic states [5]. This anesthetic-sparing effect represents a valuable property in balanced anesthesia techniques, potentially reducing requirements for primary anesthetic agents while maintaining therapeutic depth. For procedural sedation, particularly in pediatric dentistry, hydroxyzine has established a favorable safety profile according to a 2022 systematic review of 24 studies, with the most common adverse effects being mild and self-limiting, including drowsiness and dry mouth [6]. When used as a premedicant before general anesthesia, the typical adult dosage is 50-100 mg administered orally once before the procedure, while pediatric dosing is weight-based at 0.6 mg/kg (with a maximum of 50 mg) given once preoperatively [7].

Table 1: Hydroxyzine Dosage Guidelines for Surgical and Procedural Contexts

Application Population Dosage Frequency Timing Maximum Daily Dose
Preoperative Sedation Adults 50-100 mg Single dose Before procedure 400 mg
Preoperative Sedation Children 0.6 mg/kg Single dose Before procedure 50 mg
Anxiety Management Adults 50-100 mg 4 times daily As needed 400 mg
Anxiety Management Children <6 years 50 mg Divided 2-4 doses Throughout day 50 mg
Anxiety Management Children ≥6 years 50-100 mg Divided 2-4 doses Throughout day 100 mg
Emerging Research and Off-Label Applications

Recent investigations have revealed unexpected potential applications for hydroxyzine beyond its conventional uses. A 2022 preclinical study demonstrated that hydroxyzine induces concentration-dependent apoptosis in triple-negative breast cancer (TNBC) cells through generation of reactive oxygen species (ROS) and suppression of the JAK2/STAT3 signaling pathway [3]. This cytotoxic effect was accompanied by downregulation of cyclins and CDKs without cell cycle arrest, and was preventable by pre-treatment with ROS scavengers like N-acetyl cysteine or Mito-TEMPO [3]. While these findings remain preliminary and require clinical validation, they suggest potential novel applications in oncological contexts that warrant further investigation. Additionally, hydroxyzine's antiemetic properties have been utilized for managing postoperative nausea and vomiting (PONV), though this application is more common in dental procedures than in surgical settings [6].

Experimental Data and Quantitative Analysis

Efficacy in Preoperative Anxiety Control

The quantitative assessment of hydroxyzine's efficacy in managing preoperative anxiety reveals a complex clinical picture. The 2021 randomized controlled trial measured anxiety using the modified Yale Preoperative Anxiety Scale (m-YPAS), where scores below 30 indicate no clinically significant anxiety [4]. The study demonstrated that at the critical moment of anesthesia induction (Time-point M3), none of the interventions—hydroxyzine alone, placebo, or combinations with distraction techniques—resulted in mean anxiety scores below this threshold [4]. Additionally, the Induction Compliance Checklist (ICC) scores showed no significant differences between groups, with hydroxyzine-alone groups scoring 1.8±3.4 compared to 1.5±3.0 for placebo groups, suggesting similar levels of cooperation during anesthesia induction regardless of treatment [4]. However, when examining the progression of anxiety throughout the preoperative period, the combination of hydroxyzine with clown distraction demonstrated a statistically significant advantage in containing anxiety escalation compared to other interventions, highlighting the importance of multimodal approaches in pediatric anxiety management [4].

Safety Profile and Adverse Events

Hydroxyzine demonstrates a generally favorable safety profile in procedural and preoperative contexts. A comprehensive 2022 systematic review of 24 studies focusing on pediatric dental sedation found that the most common adverse effects were mild and self-limiting, with drowsiness and dry mouth being most frequently reported [6]. The review noted that respiratory complications were rare and typically associated with synergistic effects when hydroxyzine was combined with other central nervous system depressants rather than with monotherapy [6]. In one case report, intravenous administration of hydroxyzine at 0.5 mg/kg in a 4.5-year-old child resulted in superficial thrombophlebitis and prolonged sedation, suggesting that extra caution should be exercised with parenteral administration routes [6]. Importantly, hydroxyzine has been associated with QT interval prolongation in postmarketing reports, including rare cases of Torsade de Pointes, cardiac arrest, and sudden death, necessitating caution in patients with preexisting cardiovascular risk factors or concomitant use of other QT-prolonging medications [1].

Table 2: Adverse Event Profile of Hydroxyzine in Procedural Settings

Adverse Event Frequency Population Dosage Management
Drowsiness/Sedation Common Children & Adults 50-100 mg (adults), 0.6-3.7 mg/kg (children) Typically self-limiting; monitor respiratory status
Dry Mouth Common Children & Adults Various Symptomatic relief; ensure adequate hydration
Nausea/Vomiting Infrequent Primarily children 3.7 mg/kg Usually self-limiting; antiemetics if severe
QT Prolongation Rare Predisposed individuals Not dose-dependent Cardiac monitoring; avoid in high-risk patients
Respiratory Depression Rare With concomitant sedatives Combination therapies Airway support; oxygen supplementation
Thrombophlebitis Rare (IV administration) Pediatric 0.5 mg/kg IV Use oral route when possible; monitor injection site
Anesthetic Enhancement Quantitative Data

The 2021 quantitative EEG study provided compelling evidence for hydroxyzine's anesthetic-enhancing properties through well-controlled experimental paradigms. In animal models, hydroxyzine administered at 10 mg/kg (intraperitoneal) significantly reduced the EC50 of sevoflurane for loss of righting reflex from 1.97% to 1.68%, representing a 14.7% reduction in anesthetic requirement [5]. Similarly, hydroxyzine reduced the EC50 of propofol for loss of righting reflex from 5.22 mg/kg to 3.66 mg/kg, a substantial 29.9% decrease in required dosage [5]. These quantitative findings were corroborated by EEG changes showing increased δ-band (0.5-4 Hz) bicoherence and decreased α-band (8-13 Hz) bicoherence, electrophysiological patterns consistent with enhanced anesthetic depth [5]. The study further demonstrated that these effects were mediated through both GABAAergic and histaminergic mechanisms, with the tuberomammillary nucleus (TMN) playing a particularly important role in mediating the sedative effects when hydroxyzine was combined with sevoflurane [5].

Research Protocols and Methodologies

Protocol for Assessing Preoperative Anxiety Control

Objective: To evaluate the efficacy of hydroxyzine alone and in combination with distraction techniques for controlling preoperative anxiety in pediatric populations.

Study Design: Randomized, double-blind, placebo-controlled trial with parallel groups and additional non-randomized assignment to distraction interventions [4].

Population: Children aged 2-16 years, ASA physical status I-II, undergoing outpatient surgery. Exclusion criteria include previous surgical experience at age ≥2 years, hypersensitivity to hydroxyzine or piperazine derivatives, porphyria, confirmed or risk factors for QT interval prolongation [4].

Intervention Groups:

  • Group 1: Hydroxyzine 2 mg/kg orally + standard parental accompaniment
  • Group 2: Placebo + standard parental accompaniment
  • Group 3: Hydroxyzine 2 mg/kg + parental accompaniment + professional clown distraction
  • Group 4: Placebo + parental accompaniment + professional clown distraction [4]

Methodology:

  • Randomization: Computer-generated 1:1 ratio in blocks of 8 using REDCap software
  • Blinding: Double-blinding for medication using juice vehicle; blinding for anxiety assessment by excluding clown appearance and muting audio in recordings
  • Administration: Study medication administered at least 30 minutes preoperatively
  • Assessment Timepoints:
    • M0: Baseline upon arrival to presurgical area
    • M1: At least 30 minutes post-medication in presurgical area
    • M2: During transfer to operating room until parental separation
    • M3: During anesthesia induction in operating room [4]
  • Primary Outcome: m-YPAS score at anesthesia induction (M3)
  • Secondary Outcomes: Induction Compliance Checklist (ICC) completed by anesthesiologist
  • Sample Size: 47 subjects per group (total 188) for 90% power to detect 14.3-point difference in m-YPAS at significance level of 0.025 [4]
Protocol for Anesthetic Enhancement Studies

Objective: To quantify the effects of hydroxyzine on sevoflurane and propofol anesthesia depth using electroencephalographic (EEG) biomarkers.

Experimental Models: Adult Sprague-Dawley rats (250-300 g) for in vivo studies; cell cultures for molecular mechanisms [5].

Drug Administration:

  • Hydroxyzine: 1, 3, 10 mg/kg intraperitoneal injection 30 minutes before anesthetic exposure
  • Sevoflurane: Administered via precision vaporizer in airtight chamber
  • Propofol: Intravenous infusion via tail vein catheter [5]

EEG Recording and Analysis:

  • Surgical Preparation: Implantation of skull electrodes for EEG recording
  • Signal Acquisition: Continuous EEG recording during anesthetic exposure
  • Data Processing:
    • Bicoherence calculation in δ (0.5-4 Hz) and α (8-13 Hz) frequency bands
    • Bispectral index (BIS) derivation
    • Time-frequency analysis using short-time Fourier transform [5]
  • Dose-Response Curves: EC50 determination for loss of righting reflex (LORR) with and without hydroxyzine pre-treatment

Statistical Analysis:

  • Two-way ANOVA for group comparisons of EEG parameters
  • Linear regression for correlation analysis between bicoherence changes and anesthetic requirements
  • p<0.05 considered statistically significant [5]
Protocol for Safety Assessment in Pediatric Sedation

Objective: To systematically evaluate the safety profile and adverse events of hydroxyzine for procedural sedation in pediatric populations.

Search Strategy:

  • Databases: Cochrane Library, Embase, PubMed, KISS, KMBASE, KoreaMed, DBpia, RISS
  • Keywords: "Hydroxyzine," "Dental sedation," "Child," "Safety" and associated synonyms
  • Inclusion Criteria: Clinical studies, case series, safety reports in pediatric populations (<18 years) receiving hydroxyzine for procedural sedation
  • Exclusion Criteria: Non-original research, adult studies, unrelated indications [6]

Data Extraction:

  • Study characteristics (design, population, sample size)
  • Hydroxyzine dosage, formulation, and administration route
  • Concomitant medications if used in combination therapy
  • Monitoring equipment and intervals
  • Adverse events classification:
    • Respiratory (oxygen desaturation, apnea)
    • Cardiovascular (arrhythmias, hypotension)
    • Neurological (excessive sedation, paradoxical reactions)
    • Gastrointestinal (nausea, vomiting)
    • Other (dry mouth, injection site reactions) [6]

Quality Assessment:

  • Risk of bias evaluation using appropriate tools (e.g., Cochrane RoB for RCTs)
  • Grading of Recommendations Assessment, Development and Evaluation (GRADE) for evidence quality [6]

Visualization of Signaling Pathways and Experimental Workflows

Hydroxyzine-Anesthetic Interaction Pathway

G Histamine Histamine HRH1 Histamine H1 Receptor (HRH1) Histamine->HRH1 Activation CorticalArousal Cortical Arousal HRH1->CorticalArousal Stimulates Hydroxyzine Hydroxyzine Hydroxyzine->HRH1 Inverse Agonism TMN Tuberomammillary Nucleus (TMN) Hydroxyzine->TMN Inhibition GABA GABAergic Transmission Hydroxyzine->GABA Potentiates TMN->CorticalArousal Activates VLPO Ventrolateral Preoptic Nucleus (VLPO) VLPO->TMN Inhibits AnestheticEnhancement Enhanced Anesthetic Effects CorticalArousal->AnestheticEnhancement Counteracts GABA->AnestheticEnhancement Enhances EEGChanges EEG Changes: ↑δ-bicoherence, ↓α-bicoherence AnestheticEnhancement->EEGChanges Manifests as

Figure 1: Hydroxyzine's molecular and neural mechanisms for enhancing anesthetic effects

Preoperative Anxiety Study Workflow

G Screening Participant Screening (n=165) Randomization Randomization (1:1 ratio, blocks of 8) Screening->Randomization Group1 Group 1: Hydroxyzine 2 mg/kg + Parents Randomization->Group1 Group2 Group 2: Placebo + Parents Randomization->Group2 NonRandom Non-Randomized Allocation (by clown availability) Group1->NonRandom M0 M0: Baseline Assessment (m-YPAS) Group1->M0 Group2->NonRandom Group2->M0 Group3 Group 3: Hydroxyzine + Clowns NonRandom->Group3 Group4 Group 4: Placebo + Clowns NonRandom->Group4 Group3->M0 Group4->M0 Medication Medication Administration (30+ min pre-op) M0->Medication M1 M1: Post-Medication Assessment (m-YPAS) Medication->M1 M2 M2: Transfer to OR Assessment (m-YPAS) M1->M2 M3 M3: Induction Assessment (m-YPAS + ICC) M2->M3 Analysis Statistical Analysis (ANOVA, power=90%) M3->Analysis

Figure 2: workflow of randomized controlled trial evaluating hydroxyzine for preoperative anxiety

Conclusion and Research Implications

Hydroxyzine presents a multifaceted pharmacological profile with applications spanning preoperative anxiety management, anesthetic enhancement, and procedural sedation. While recent high-quality evidence questions its efficacy as a standalone agent for controlling preoperative anxiety in pediatric populations [4], its utility in combination with non-pharmacological approaches and its anesthetic-sparing effects demonstrated through quantitative EEG measures [5] support its continued relevance in perioperative medicine. The well-characterized safety profile, particularly in pediatric populations where serious adverse events are rare at appropriate dosages [6], further reinforces its position in the anesthesiologist's armamentarium.

Future research directions should focus on optimizing combination strategies that leverage hydroxyzine's sedative and anxiolytic properties while mitigating its limitations through synergistic interventions. Additionally, the emerging evidence regarding hydroxyzine's effects on cellular signaling pathways, including JAK2/STAT3 modulation [3], opens intriguing possibilities for drug repurposing beyond traditional perioperative applications. Standardization of dosing protocols, particularly for vulnerable populations such as pediatric, geriatric, and patients with renal or hepatic impairment, would enhance the safe and effective utilization of this established medication in contemporary anesthetic practice.

References

Historical Experimental Protocol for Hydroxydione Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodology from the primary identified study, "Experiments on the pharmacology of hydroxydione sodium succinate" [1].

Experimental Aspect Detailed Methodology
Compound Studied This compound sodium succinate ("Viadril") [1].
Animal Model Cats, utilizing three preparation types: anesthetized with chloralose, decerebrate, or otherwise untreated [1].
Administration Intravenous injection. The study noted that effects were transient and influenced by injection speed and dilution [1].
Key Parameters Measured Blood pressure, heart rate, and respiratory activity. Reflexes (pinna, conjunctival, knee jerk) and decerebrate rigidity were also assessed [1].
Pharmacological Focus Investigation of effects on neuromuscular junction, ganglionic transmission, and peripheral adrenergic synapse. The study concluded that circulatory and respiratory effects were centrally mediated [1].

The following diagram illustrates the logical workflow and key findings from this historical study:

A Framework for Modern this compound Research

To develop contemporary application notes, you would need to build upon this historical foundation using modern tools. The following diagram suggests a logical approach for reinvigorating research on this compound.

G cluster_tools HistoricalData Historical Data (1960s) ModernTools Modern Research Tools HistoricalData->ModernTools PBPK PBPK Modeling (GastroPlus) ModernTools->PBPK InSilico In Silico Screening ModernTools->InSilico OMICS Transcriptomics & Bioinformatics ModernTools->OMICS RWD Real-World Data (RWD) Analysis ModernTools->RWD NewInsights Generation of New Research Hypotheses PBPK->NewInsights InSilico->NewInsights OMICS->NewInsights RWD->NewInsights

The potential modern methodologies referenced in the diagram are:

  • PBPK Modeling & In Silico Tools: As exemplified in a modern study on a different drug, Model Informed Formulation Development (MIFD) uses Physiologically Based Pharmacokinetic (PBPK) modeling to predict a drug's in vivo performance, guide development, and set dissolution specifications [2].
  • Transcriptomics & Bioinformatics: An integrative approach using gene expression data can uncover a drug's effect on biological pathways and provide a mechanistic rationale for its effects, strengthening research hypotheses [3].
  • Real-World Data (RWD) Analysis: While not applicable to this compound directly, analytical methods like Sequence Symmetry Analysis (SSA) and Disproportionality Analysis (DPA) of medical claims and adverse event databases can be powerful tools for identifying novel therapeutic associations for approved drugs [3].

Protocol Development Checklist

When designing a new study, you may need to define the following aspects, for which no specific data was found in the search results for this compound:

  • [ ] Analytical Methods: Specify details for compound identification and quantification (e.g., HPLC-MS/MS parameters).
  • [ ] Formulation Details: Define the vehicle, pH, and storage conditions for the drug solution.
  • [ ] Dose Selection: Justify the dose range and number of doses based on a new pilot study or literature.
  • [ ] Statistical Analysis Plan: Predefine the statistical tests, sample size calculation, and significance threshold.

References

hydroxydione anesthesia induction method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Hydroxydione (21-hydroxypregnanedione sodium succinate) was one of the first neuroactive steroid general anesthetics discovered. Its development marked a significant milestone in the search for intravenous anesthetic agents with favorable safety profiles [1] [2].

  • Historical Significance: Seminal work from Hans Selye in 1941 showed that endogenous steroid hormones could produce a deep surgical plane of anesthesia in rats [1]. This compound was introduced into clinical practice in the 1950s as a water-soluble synthetic neuroactive steroid (marketed as Viadril or Presuren) but was withdrawn in the 1960s due to a high incidence of thrombophlebitis and pain during intravenous injection [1].
  • Modern Relevance: Despite its discontinuation, this compound's development proved the principle that neuroactive steroids could be effective anesthetics. It directly led to the creation of second-generation steroids like alfaxalone (Alfaxan), which is widely used in veterinary medicine today and is being re-evaluated for human use due to its better safety profile and different vehicle [1].

Mechanism of Action and Pharmacological Profile

This compound exerts its anesthetic effects primarily by modulating key neurotransmitter receptors in the central nervous system, similar to modern neuroactive steroids [1].

Signaling Pathway of Neuroactive Steroid Anesthesia The diagram below illustrates the core molecular and neuronal pathway through which this compound and similar steroids induce anesthesia.

G This compound This compound GABAA_Receptor GABAA_Receptor This compound->GABAA_Receptor Positive Allosteric Modulation T_Channels T_Channels This compound->T_Channels Inhibition Chloride Influx\n(Neuronal Hyperpolarization) Chloride Influx (Neuronal Hyperpolarization) GABAA_Receptor->Chloride Influx\n(Neuronal Hyperpolarization) Reduced Calcium\nInflux Reduced Calcium Influx T_Channels->Reduced Calcium\nInflux Neuronal_Excitability Neuronal_Excitability Burst_Suppression Burst_Suppression Neuronal_Excitability->Burst_Suppression Leads to EEG Anesthesia Anesthesia Burst_Suppression->Anesthesia Chloride Influx\n(Neuronal Hyperpolarization)->Neuronal_Excitability Decreases Reduced Calcium\nInflux->Neuronal_Excitability Decreases

Quantitative Pharmacological Data The table below summarizes the key efficacy and safety parameters of this compound from animal studies [2].

Pharmacological Parameter Species Findings/Value Experimental Context
Therapeutic Index (TI) Mouse 11.6 Intravenous administration
Rat 7.8 Intravenous administration
Rabbit 6.3 Intravenous administration
General Anesthetic Effect Multiple (mice, rats, rabbits, dogs, monkeys) Induced surgical anesthesia State allowed for surgery without analgesics
Safety Profile Animals Wider safety range, minimal cardiac & respiratory depression Compared to ultra-short-acting thiobarbiturates
Recovery Profile Animals Smooth onset, rapid recovery Duration varied with dosage

Comparative Analysis with Successor Steroid Anesthetics The table below compares this compound with its more successful successor, CT1341 (a combination of alfaxalone and alfadolone), and highlights the reason for the latter's improved clinical acceptance [1].

Feature This compound CT1341 (Alfaxalone/Alfadolone)
Clinical Era 1950s-1960s 1970s
Water Solubility Good (sodium succinate salt) Poor (required Cremophor EL vehicle)
Potency Less potent than later steroids More potent
Primary Clinical Issue Thrombophlebitis, pain on injection Anaphylaxis (due to Cremophor EL vehicle)
Therapeutic Index (Mouse) 17.3 [1] 30.6 [1]
EEG Pattern Burst suppression [1] Burst suppression [1]
Fate Withdrawn due to side effects Withdrawn due to vehicle, but alfaxalone reformulated and used in vet medicine

Experimental Protocols and Workflows

For researchers investigating neuroactive steroids, the following protocols outline a modern approach to evaluate anesthetic efficacy, building on historical methods.

Experimental Workflow for Evaluating Steroid Anesthesia This workflow provides a framework for assessing a novel neuroactive steroid anesthetic in an animal model.

Detailed Protocol Steps

  • Test Article Formulation:

    • This compound Context: Historically, this compound was formulated as a water-soluble sodium succinate salt, typically in concentrations of 1.25-5%. Higher concentrations were linked to thrombophlebitis [1].
    • Modern Practice: For water-insoluble steroids like alfaxalone, use a modern, biocompatible vehicle like a cyclodextrin-based solution. This avoids the anaphylactic risks associated with historical vehicles like Cremophor EL [1].
  • In Vivo Anesthetic Efficacy Testing (Rodent Model):

    • Animals: Use adult male rats or mice (e.g., Sprague-Dawley rats, 250-300 g). House under standard conditions with ad libitum access to food and water. The study should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
    • Drug Administration: Administer the steroid anesthetic intravenously via a tail vein or indwelling catheter. Doses should be calculated based on preliminary range-finding studies (e.g., this compound was effective in dogs at ~15 mg/kg IV [2]).
    • Key Outcome Measures:
      • Loss of Righting Reflex (LORR): A behavioral marker for the onset of unconsciousness. The animal is placed on its back, and the inability to right itself within 30 seconds indicates LORR.
      • Electroencephalogram (EEG) Recording: Implant EEG electrodes surgically prior to the experiment. During anesthesia, analyze the raw EEG trace for characteristic patterns like burst suppression, a hallmark of deep anesthesia seen with both this compound and CT1341 [1]. Quantitative EEG analysis, such as measuring bicoherence, can be used for a more precise comparison with other anesthetics [3].
  • Safety and Toxicity Assessment:

    • Therapeutic Index (TI) Determination: Calculate the TI as the ratio of the lethal dose for 50% of the population (LD₅₀) to the effective anesthetic dose for 50% of the population (ED₅₀). A higher TI indicates a safer drug. This compound had a TI of 11.6 in mice, which was superior to thiopental but lower than CT1341 (TI=30.6) [1] [2].
    • Cardiorespiratory Monitoring: Continuously monitor and record mean arterial pressure (MAP), heart rate (HR), and arterial oxygen saturation (SpO₂). This compound and CT1341 were noted for causing less respiratory and cardiac depression than barbiturates [1] [2].
    • Local Tolerance: Closely observe the injection site for adverse effects like pain, irritation, or thrombophlebitis, which was the primary reason for this compound's withdrawal [1].

Discussion and Research Implications

This compound serves as a critical case study in drug development. Its failure was not due to a lack of anesthetic efficacy but rather to pharmaceutical properties and formulation issues.

  • Formulation is Critical: The clinical fate of an anesthetic can be determined by its vehicle. The withdrawal of both this compound (due to thrombophlebitis) and CT1341 (due to Cremophor EL) underscores this point. Modern reformulation of alfaxalone in a cyclodextrin vehicle has made it a successful veterinary anesthetic and a candidate for human reintroduction [1].
  • Neuroactive Steroids are Neuroprotective: Unlike other anesthetic classes, neuroactive steroids like this compound's successors interact with pro-survival, anti-apoptotic pathways. This may prevent extensive apoptosis in the developing brain, making them particularly attractive for pediatric anesthesia and a key area for future research [1].
  • A Template for New Compounds: this compound's basic steroid structure serves as a template. Research shows that anesthetic potency is directly related to chemical structure, particularly 5α- or 5β-reduction and a 3α-hydroxy functional group, which guides the rational design of new steroid anesthetics [1].

References

Hydroxydione and Decerebrate Preparations: Application Notes for Neuropharmacological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile of Hydroxydione

This compound sodium succinate ("Viadril") was an early steroid-based intravenous anesthetic. Studies in the 1960s investigated its effects in decerebrate animal models to understand its central actions without the confounding factors of general anesthetics [1].

In decerebrate cats, this compound demonstrated a distinct pharmacological profile [1]:

  • Transient Cardiovascular Effects: Rapid intravenous injection caused a short-lived hypotension and mild respiratory stimulation, effects that subsided within 1-2 minutes.
  • Central Depression of Rigidity: It effectively reduced decerebrate rigidity, indicating an action on brainstem or spinal reflex pathways.
  • Differential Reflex Suppression: The knee jerk reflex was notably resistant to its effects, while the pinna and conjunctival reflexes were less so, suggesting selective central action.
  • Minimal Peripheral Action: The drug was found to be virtually devoid of activity at the neuromuscular junction, ganglionic synapses, or peripheral adrenergic synapses.

Decerebrate Animal Model Protocols

Decerebration is a classical physiological preparation that allows the study of brainstem and spinal cord function in isolation from higher brain centers.

Mid-Collicular Decerebration in Rats

A detailed procedure for the decerebration of rats was established in the 1970s [2].

  • Anesthesia and Preparation: The procedure is performed under inhalational anesthesia, such as halothane.
  • Ligation of Blood Vessels: The internal and external carotid arteries are ligated to control bleeding during the forebrain removal.
  • Brain Transection: A transection is made at the mid-collicular level, and the forebrain tissue rostral to the cut is removed.
  • Hemostasis and Maintenance: The posterior communicating arteries are occluded, and oxidized cellulose is packed around these vessels and over the cut brain surface to ensure hemostasis. The cranial cavity is then filled with cotton balls.
  • Reflex Integrity: When performed correctly, this preparation maintains intact orthostatic, baroreceptor, and chemoreceptor reflexes and remains physiologically stable for at least 8-10 hours [2].
The Decerebrate, Artificially-Perfused Rat (DAPR) Preparation

A more advanced in situ preparation from juvenile rats combines decerebration with an artificial perfusion system [3].

  • Key Features: This model is decerebrate and artificially perfused via the left ventricle with a colloid-containing solution. It does not require ongoing anesthesia and offers excellent mechanical stability for intracellular recording.
  • Preserved Functions: The DAPR preparation exhibits:
    • Eupneic (normal) respiratory motor activity.
    • Somatic and visceral reflexes (response to tail, hindlimb, or bladder stimulation).
    • Intact baroreceptor and peripheral chemoreceptor reflexes.
    • Respiratory-modulated sympathetic motor discharge.
  • Primary Applications: This methodology is particularly useful for studying autonomic nervous system control, nociceptive processing, and for making stable extracellular and whole-cell recordings from neurons in the spinal cord [3].

Experimental Data and Observations

The table below summarizes key experimental findings from the study of this compound in decerebrate cats [1].

Table: Pharmacological Effects of this compound in Decerebrate Cats

Parameter Studied Observation in Decerebrate Cats Notes / Context
Hypotensive Effect Transient hypotension after rapid IV injection Effect lasted 1-2 minutes; reduced with slow or diluted injection.
Respiratory Effect Initial stimulation Effect was over in 1-2 minutes; reduced by vagotomy.
Decerebrate Rigidity Readily lessened Indicated a central site of action.
Knee Jerk Reflex Outstandingly resistant Suggested differential sensitivity of spinal reflexes.
Peripheral Synapses No significant effect Tested at neuromuscular, ganglionic, and adrenergic synapses.
Potentiation by Chloralose Observed (5-10 fold) Chloralose anesthesia markedly potentiated respiratory and circulatory depression.

Research Applications and Pathways

Decerebrate models are valuable for specific lines of neurological inquiry. The following diagram illustrates a typical experimental workflow and a key signaling pathway studied in related brain injury research, highlighting potential mechanistic intersections.

G cluster_rec Data Recording Parameters Start Animal Preparation (Anesthesia, Decerebration) Stabilization Stabilization Period (Ensure Reflex Integrity) Start->Stabilization DrugAdmin This compound Administration (IV, Specific Dose) Stabilization->DrugAdmin DataRecording Physiological Recording DrugAdmin->DataRecording Post-Injection CV Cardiovascular (BP, Heart Rate) DataRecording->CV Respiratory Respiratory (Rate, Depth) DataRecording->Respiratory Reflexes Reflex Responses (Rigidity, Knee Jerk) DataRecording->Reflexes Analysis Data Analysis & Conclusion DataRecording->Analysis PX Hypobaric Hypoxia Brain Injury P1 PI3K Activation PX->P1 P2 AKT Activation P1->P2 P3 Reduced Oxidative Stress & Inflammation P2->P3 P4 Neuroprotection P3->P4 Inhibitor PI3K Inhibitor (LY294002) Blocks Protection Inhibitor->P1 Reverses Activation

Discussion and Research Implications

The combination of decerebrate models and pharmacological agents like this compound allows for the precise dissection of neural circuits and drug mechanisms. A primary advantage of the decerebrate preparation is the elimination of general anesthetics, which can profoundly interact with and confound the study of other neuroactive drugs [1] [3].

While this compound itself is of historical interest, the principles of these models are highly relevant. For instance, contemporary research uses similar approaches to study autonomic control, nociception, and locomotion [4] [3]. Furthermore, modern neuroprotection studies investigate signaling pathways like PI3K/AKT, which, when activated, have been shown to confer protection against brain injury through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms [5].

References

Application Note: Hydroxyzine for Chronic Pruritus

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes a real-world clinical study that demonstrates the effectiveness and safety of hydroxyzine in a patient population [1].

Table 1: Clinical Study Overview

Aspect Details
Study Objective Assess real-world effectiveness & tolerability of hydroxyzine in patients with chronic pruritus.
Design Prospective, observational, multi-center study.
Participants 400 Indian patients (179 M, 221 F) with chronic pruritus from dermatological causes.
Intervention Oral hydroxyzine HCl (10mg/25mg tablets) for up to 12 weeks, per clinician's discretion.
Primary Outcome Change from baseline in Dermatology Life Quality Index (DLQI) at Week 12.
Secondary Outcomes Change in pruritus severity (5-D itch scale) at 2, 4, 8, and 12 weeks; safety.

Table 2: Key Efficacy Findings from the PRO Study

Metric Baseline (Mean) Week 12 (Mean) P-value
DLQI Score Not explicitly stated in source Significant improvement < 0.0001
5-D Itch Score Not explicitly stated in source Significant improvement < 0.0001
Clinical Conclusion Hydroxyzine significantly improved both pruritus symptoms and quality of life over 12 weeks.
Safety Profile Well tolerated; 11 mild-to-moderate adverse events (e.g., dizziness, drowsiness, dry mouth); no serious adverse events.

Protocol 1: Clinical Effectiveness & Safety in Pruritus

Methodology:

  • Patient Recruitment: Enroll adult patients (≥18 years) diagnosed with chronic pruritus (lasting over 6 weeks) due to dermatological conditions such as chronic urticaria or atopic dermatitis. Exclude patients with pruritus from systemic causes, known hypersensitivity to hydroxyzine, or those who are pregnant or lactating [1].
  • Dosing: Prescribe oral hydroxyzine hydrochloride (e.g., 10 mg or 25 mg tablets). Dosing should follow prescribing information, typically up to 25 mg four times daily, allowing for concomitant medications as per routine care [1].
  • Assessment Schedule: Conduct clinical evaluations at baseline and after 2, 4, 8, and 12 weeks of treatment [1].
  • Data Collection:
    • Quality of Life: Use the Dermatology Life Quality Index (DLQI), a 10-item questionnaire where scores indicate the effect on a patient's life (0-1: none; 2-5: small; 6-10: moderate; 11-20: very large) [1].
    • Pruritus Severity: Use the 5-D itch scale, which assesses five dimensions (degree, duration, direction, disability, distribution) for a total score ranging from 5 (no itch) to 25 (most severe) [1].
    • Safety: Monitor and record all spontaneously reported adverse events [1].

Protocol 2: Model-Informed Sustained-Release Formulation Development

This protocol outlines a modern, computational approach to developing a sustained-release (SR) formulation of hydroxyzine aimed at reducing peak plasma concentrations and mitigating sedative side effects while maintaining efficacy [2].

The following diagram illustrates the integrated workflow for developing a sustained-release hydroxyzine formulation, from initial modeling through to regulatory validation.

SRF_Workflow cluster_in_silico In Silico Phase cluster_clinical Clinical Validation Phase Start Start: Project Initiation PBPK_Dev Develop Preliminary PBPK Model Start->PBPK_Dev Form_Design Design SR Formulation PBPK_Dev->Form_Design BE_Study Conduct Preliminary Bioequivalence (BE) Study Form_Design->BE_Study Model_Refine Refine PBPK Model with BE Data BE_Study->Model_Refine Virtual_BE Perform Virtual BE Studies Model_Refine->Virtual_BE Confirm_BE Confirmatory BE Study (n=70, Fasting) Virtual_BE->Confirm_BE Reg_Spec Establish Clinically Relevant Dissolution Specifications Confirm_BE->Reg_Spec End End: Filing & Regulatory Submission Reg_Spec->End

Methodology:

  • Preliminary PBPK Model Development: Develop a baseline absorption model using pharmacokinetic data from existing immediate-release (IR) hydroxyzine formulations. This model will simulate drug absorption in the gastrointestinal tract [2].
  • Hypothetical Formulation Evaluation: Use the preliminary PBPK model to screen various hypothetical dissolution profiles for the SR formulation. The goal is to identify a target profile that flattens the peak plasma concentration compared to the IR form [2].
  • Formulation Manufacturing: Manufacture the lead SR formulation candidate using an appropriate technology, such as Matrixeal, to achieve the target dissolution profile [2].
  • Iterative Model Refinement and Prediction:
    • Conduct a preliminary bioequivalence study in healthy volunteers with the new SR product.
    • Use the results from this study to refine and validate the PBPK model, improving its predictive accuracy.
    • Employ the refined model to run virtual bioequivalence studies, predicting the performance of further formulation tweaks before actual manufacturing [2].
  • Confirmatory Bioequivalence Study: Validate the final SR formulation in a definitive BE study under fasting conditions, typically involving 70 or more healthy volunteers, to confirm its performance against the reference product [2].
  • Defining Product Specifications: Use the validated PBPK model to establish clinically relevant dissolution specifications for quality control and to assess the potential impact of food on the drug's absorption (food effect) [2].

Pharmacological Profile of Hydroxyzine

For comprehensive protocol design, a clear understanding of hydroxyzine's basic pharmacology is essential.

Table 3: Core Pharmacological Properties of Hydroxyzine

Property Description
Drug Class First-generation histamine H1-receptor antagonist (inverse agonist) [3].
Primary Indications Symptomatic relief of anxiety; histamine-mediated pruritus and chronic urticaria [3].
Mechanism of Action Potent inverse agonist of histamine H1-receptors, dampening the receptor's activity and relieving allergic symptoms. Its sedative and anxiolytic effects occur via action in the subcortical CNS [3].

| Pharmacokinetics | - Absorption: Rapidly absorbed from GI tract (Tmax ~2 hours) [3].

  • Metabolism: Primarily in the liver via CYP3A4/5 to active metabolite cetirizine [3].
  • Half-life: 14-25 hours in adults (prolonged in elderly) [3]. |

Important Considerations for Researchers

  • Ethics and Compliance: All clinical studies must receive approval from an Institutional Ethics Committee and be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. Written informed consent must be obtained from all participants [1].
  • Drug Interactions: Be aware that hydroxyzine can potentiate the effects of other central nervous system (CNS) depressants (e.g., alcohol, general anesthetics). Concomitant use with CYP3A4 inhibitors like grapefruit juice may elevate hydroxyzine serum concentrations [3].
  • Safety Monitoring: While generally well-tolerated, closely monitor for common adverse effects such as drowsiness, dizziness, and dry mouth. Although rare, post-marketing reports have noted that hydroxyzine may prolong the QT interval, warranting caution in susceptible patients [3].

References

hydroxydione thrombophlebitis complication

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Hydroxydione & Thrombophlebitis

What is this compound and why was it discontinued? this compound (brand names Viadril, Predion, Presuren) was the first neuroactive steroid general anesthetic introduced for clinical use in the 1957 [1] [2]. Despite being effective and having a favorable cardiorespiratory safety profile, it was withdrawn from clinical use in the 1960s due to a high incidence of thrombophlebitis at the injection site [1] [2].

What was the incidence and severity of thrombophlebitis? The complication was significant and dose-related. The table below summarizes the key facts:

Aspect Detail
Incidence Associated with higher concentration solutions (1.25% to 5% total solution) [1].
Primary Symptom Thrombophlebitis (vein inflammation with blood clots) at the injection site [1] [3].
Contributing Factor Pain during intravenous infusion was also a reported issue [1].
Mitigation Attempt Administering a lower concentration solution reduced phlebitis incidence, but this required a fast, large-volume infusion (e.g., 300 mL in 2-5 minutes), which was impractical [1].

What was the proposed mechanism for this complication? While the exact mechanism specific to this compound is not detailed in the search results, the complication was linked to its pharmaceutical formulation. This compound itself was insoluble in water and was rendered water-soluble by the addition of a sodium succinate salt [1]. The irritation was not primarily due to the active neuroactive steroid but was likely related to this formulation. The subsequent development of steroid anesthetics focused on different solvents to avoid this issue [1].

Guidance for Contemporary Research

For modern research on neuroactive steroids, the historical case of this compound highlights critical areas for focus:

  • Formulation and Solubility: The safety profile of intravenous drugs is profoundly influenced by the formulation and solvents used to achieve water solubility. The development of newer steroid anesthetics like alfaxalone (which uses a cyclodextrin-based vehicle) underscores the importance of biocompatible vehicles [1].
  • Preclinical Safety Screening: Robust preclinical models should include rigorous assessment of venous irritation. The historical data on this compound suggests that these effects can be concentration-dependent, so testing should cover a range of clinically relevant concentrations [1].
  • Learning from Historical Precedents: The discontinuation of this compound and the subsequent withdrawal of its successor, CT1341 (Althesin), due to anaphylactic reactions to its vehicle, Cremophor EL, provide powerful lessons that the therapeutic molecule and its delivery system must be evaluated as a single, critical unit [1].

Conceptual Pathway to Thrombophlebitis

The following diagram illustrates the general pathway by which an intravenous drug or procedure can lead to thrombophlebitis, integrating factors from the this compound case and general medical knowledge.

G Start IV Drug/Procedure A Venous Endothelial Irritation Start->A Causes B Activation of Inflammatory Cascade A->B D Venoconstriction & Blood Stasis A->D C Activation of Coagulation Pathway B->C E Fibrin Deposition & Thrombus Formation C->E D->E Promotes F Clinical Thrombophlebitis E->F G Risk Factors G->A Increase H • Chemical Irritant (Formulation) • Physical Trauma (Catheter) • Microorganisms G->H e.g.,

References

hydroxydione side effects management

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile & Risk Management

For researchers evaluating the safety of hydroxyzine, the following table summarizes its primary adverse effects and recommended management strategies.

Aspect Common Side Effects Serious Side Effects Risk Mitigation in Research
Nervous System Sleepiness (up to 13.7%), headache, dizziness, tremor [1] Seizures, syncope, involuntary motor activity, hallucinations [1] [2] Monitor CNS depressant effects; caution with operating machinery [1]
Cardiovascular - QT prolongation, Torsades de Pointes (TdP), tachycardia, hypotension, cardiac arrest [1] [3] [4] Contraindicated in Long QT Syndrome; caution in heart disease, electrolyte imbalance; monitor with other QT-prolonging drugs [5] [4]
Anticholinergic Dry mouth, constipation, blurred vision [1] [3] Urinary retention, confusion [1] [6] Use lower doses in elderly; monitor for additive effects with other anticholinergics [5] [6]
Hypersensitivity Skin rash, itching, hives [1] Acute Generalized Exanthematous Pustulosis (AGEP), anaphylaxis, angioedema [1] [6] Discontinue immediately if fever or widespread pustular rash appears [1]
Other Systems Fatigue, nausea, vomiting [1] Hepatitis (rare), thrombocytopenia (rare) [1] [7] Liver and hematological monitoring advised during prolonged studies [1]

Experimental Cytotoxicity & Apoptosis Protocols

Recent research has explored hydroxyzine's potential for repurposing in oncology, particularly for triple-negative breast cancer (TNBC). The following workflow details a key methodology for investigating its cytotoxic effects [8].

G Start Start: Cell Culture A Treat with Hydroxyzine (0, 10, 20, 50 µM) Start->A B Incubate for 48 hours A->B C Assay Cell Viability (WST Assay) B->C D Detect Apoptosis (Annexin V/PI Staining + Flow Cytometry) C->D E Measure ROS Generation (DCF-DA, MitoSOX Staining) D->E F Analyze Signaling Pathways (Western Blot) E->F G End: Data Analysis F->G

Detailed Experimental Methodology

1. Cell Culture and Treatment

  • Cell Lines: Human TNBC lines (e.g., BT-20, HCC-70) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [8].
  • Treatment Preparation: Prepare hydroxyzine stock solution in dimethyl sulfoxide (DMSO). Treat cells with varying concentrations (e.g., 0, 10, 20, and 50 µM) for 48 hours. A vehicle control (DMSO alone) must be included [8].

2. Cell Viability Assay (WST Assay)

  • Procedure: Seed cells in 48-well plates (1×10⁴ cells/well). After 24 hours, treat with hydroxyzine (0-100 µM range). After 24 or 48 hours, incubate with water-soluble tetrazolium (WST) salt reagent. Measure absorbance at 450 nm using a microplate reader [8].
  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This establishes a dose- and time-dependent cytotoxicity profile.

3. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

  • Procedure: Harvest treated cells by trypsinization, wash with PBS, and resuspend in binding buffer. Stain cells with Annexin V-fluorescein isothiocyanate (FITC) and PI for 15 minutes in the dark at room temperature [8].
  • Analysis: Analyze fluorescence immediately using flow cytometry (e.g., FACSCalibur). Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

4. Reactive Oxygen Species (ROS) Measurement

  • Cellular ROS: Use 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Incubate with cells for 1 hour, then analyze by flow cytometry [8].
  • Mitochondrial Superoxide: Use 5 µM MitoSOX Red reagent. Incubate for 30 minutes at room temperature and analyze by flow cytometry.
  • Inhibition Studies: To confirm ROS-mediated apoptosis, pre-treat cells for 1 hour with antioxidants like N-acetyl cysteine (NAC) or Mito-TEMPO before adding hydroxyzine [8].

5. Western Blot Analysis for Signaling Pathways

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a Bradford assay [8].
  • Immunoblotting: Resolve equal protein amounts by SDS-PAGE (10-15% gels), transfer to PVDF membranes, and block. Probe with primary antibodies overnight at 4°C. Key targets include:
    • Apoptosis markers: Cleaved caspase-3, -7, -9, PARP, Bax, Bcl-2
    • JAK2/STAT3 pathway: p-JAK2, p-STAT3 (Tyr705)
    • MAPK pathway: p-JNK, p-p38
  • Detection: Incubate with HRP-conjugated secondary antibodies, develop with enhanced chemiluminescence, and visualize [8].

Key Research Findings & Data

The experimental protocols above have yielded significant insights, quantifiable as follows:

Experimental Focus Key Finding Quantitative Data / Outcome
Cytotoxicity Dose- and time-dependent growth inhibition in TNBC cells [8] IC₅₀ values and maximum inhibition observed via WST assay
Apoptosis Induction Hydroxyzine triggers programmed cell death [8] Percentage of Annexin V-positive cells increases with dose
ROS Involvement Mitochondrial superoxide generation is critical for apoptosis [8] ROS levels measurable via fluorescence; apoptosis blocked by NAC/Mito-TEMPO
JAK2/STAT3 Signaling Hydroxyzine suppresses oncogenic signaling pathway [8] Decreased p-JAK2 and p-STAT3 levels via Western blot
MAPK Pathway Activates stress-related kinases JNK and p38 [8] Increased p-JNK and p-p38 levels via Western blot

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of hydroxyzine, and are there critical drug-drug interactions for researchers to consider? Hydroxyzine is metabolized by the liver, primarily via the cytochrome P450 system. It is a known substrate of CYP2D6 and CYP3A4/5. Critical interactions include:

  • QT-Prolonging Drugs: Concomitant use with Class I and III antiarrhythmics (e.g., amiodarone), certain antipsychotics (e.g., haloperidol), and antibiotics (e.g., levofloxacin) can synergistically increase the risk of Torsades de Pointes [4] [6].
  • CNS Depressants: Opioids, benzodiazepines, sleep aids, and alcohol can have additive sedative effects, impairing motor and cognitive function [1] [3].
  • CYP3A4/5 Inhibitors: Strong inhibitors (e.g., ketoconazole) may increase hydroxyzine plasma levels, necessitating dose monitoring [4].

Q2: Does hydroxyzine present any significant hepatotoxicity concerns in preclinical models? According to the NIH LiverTox database, hydroxyzine is "unlikely to be a cause of clinically apparent liver injury" and is, in fact, often used to treat pruritus associated with liver disease itself [7]. However, postmarketing reports have noted rare instances of abnormal liver function tests and hepatitis, suggesting that hepatic parameters should still be monitored in long-term studies [1].

Q3: What specific in vivo models have been used to study the topical effects of hydroxyzine, and how is efficacy measured? Studies have utilized a histamine-sensitized rabbit model. The pharmacodynamic effect is tested by applying hydroxyzine-loaded formulations (e.g., microsponges) to the shaved skin. The reduction in wheal and flare response is a primary efficacy measure. Histopathological examination of skin tissue can further detect the healing of inflamed tissues [9].

Q4: How have regulatory safety advisories regarding QT prolongation impacted hydroxyzine's use in clinical practice? Following advisories from agencies like the UK's MHRA and Health Canada, which highlighted the risk of QT prolongation and TdP, hydroxyzine initiation decreased in some regions (e.g., the UK). The advisories specifically cautioned against use in patients with significant bradycardia, cardiovascular disease, or those taking other QT-prolonging drugs [4]. This has reinforced the need for thorough cardiovascular risk assessment in patient selection during clinical trials.

References

Understanding & Preventing Intravenous Phlebitis: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the core mechanisms and risk factors for phlebitis? Phlebitis is an inflammation of the vein that can be triggered by mechanical, chemical, or bacterial causes [1] [2]. The table below summarizes the primary risk factors identified in clinical studies.

Risk Factor Category Details & Impact
Large Cannula Gauge [1] Mechanical 18-gauge cannula increases risk (AHR=2.02) vs. smaller gauges [1]
Specific Medications [1] Chemical Potassium chloride (AHR=1.93), Vancomycin (AHR=2.89) are significant predictors [1]
Blood Transfusions [1] Chemical / Mechanical Increases phlebitis risk (AHR=2.11) [1]
Prolonged Indwelling Time [1] [3] Mechanical Risk increases over time; median phlebitis onset is 5 days (IQR 4-6) [1]
Female Sex [1] Patient Factor Higher risk observed (AHR=1.58), reasons may be anatomical or physiological [1]
Poor Aseptic Technique [4] [2] Bacterial Contamination during insertion/maintenance leads to infection and inflammation [4] [2]

Q2: What are the most effective evidence-based strategies for preventing phlebitis? A multi-faceted approach is most effective. Implementing a "care bundle"—a set of evidence-based interventions delivered together—can significantly reduce phlebitis rates [2].

Prevention Strategy Category Evidence-Based Protocol / Recommendation
Strict Asepsis [4] Bacterial Use >0.5% chlorhexidine with 70% alcohol or 2% aqueous chlorhexidine for skin disinfection [4].
Optimal Catheter Selection [2] Mechanical Select the smallest possible gauge and shortest length catheter suitable for the therapy [2].
Site Selection & Rotation [1] [5] Mechanical Avoid the cubital fossa as a first choice. Change the insertion site every 72-96 hours [1].
Use of Closed Systems [2] Mechanical/Bacterial Closed integrated PIVCs outperform ported (open) systems in reducing complications [2].
Systemic Monitoring & Documentation [4] [2] Process Use validated tools (e.g., VIP scale) to assess for signs of phlebitis at every shift and document thoroughly [4] [2].
Remove Unnecessary Catheters [4] [2] Process Promptly remove any PIVC that is no longer essential for patient care [4] [2].

Q3: Are there any promising experimental interventions for preventing mechanical phlebitis? Yes, pre-clinical research suggests that topical anti-inflammatory agents may be beneficial. An experimental study on rabbits with induced mechanical phlebitis found that external application of mirabilite (hydrous sodium sulfate) significantly reduced inflammatory markers and pathological tissue changes [3].

  • Experimental Protocol: A 10% mirabilite solution was applied via sterile gauze to the site for 6 hours daily [3].
  • Key Findings: The treatment group showed significantly lower expression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and less fibrous tissue proliferation and thrombosis compared to the control group [3].

This suggests a potential avenue for developing topical formulations to mitigate inflammation caused by intravascular devices.

Research and Development Workflows

The following diagrams map out the core concepts and experimental approaches related to phlebitis, which can guide your internal drug and device development processes.

Phlebitis Phlebitis Cause1 Mechanical Factors Phlebitis->Cause1 Cause2 Chemical Factors Phlebitis->Cause2 Cause3 Bacterial Factors Phlebitis->Cause3 Manifestation1 Pain / Tenderness Phlebitis->Manifestation1 Manifestation2 Erythema / Swelling Phlebitis->Manifestation2 Manifestation3 Palpable Venous Cord Phlebitis->Manifestation3 Manifestation4 Purulent Discharge Phlebitis->Manifestation4 M1 Large Gauge Catheter Cause1->M1 Vessel Irritation M2 Long Indwelling Time Cause1->M2 Vessel Irritation C1 Irritant Drugs (e.g., Vancomycin) Cause2->C1 Endothelial Damage C2 Hypertonic Solutions (e.g., KCl) Cause2->C2 Endothelial Damage B1 Poor Aseptic Technique Cause3->B1 Infection

Title Experimental Phlebitis Prevention Workflow Start Identify Candidate Compound A1 Establish Animal Model (e.g., Rabbit Ear Vein) Start->A1 A2 Induce Mechanical Phlebitis via IV Catheter A1->A2 A3 Apply Intervention (e.g., Topical Formulation) A2->A3 B1 Tissue Collection at Set Time Points A3->B1 B2 Histopathological Analysis (H&E Staining) B1->B2 B3 Inflammatory Marker Assay (e.g., IL-1β, IL-6, TNF-α) B1->B3 C1 Data Analysis B2->C1 B3->C1 End Evaluate Efficacy for Clinical Translation C1->End

Key Takeaways for Professionals

  • Focus on the Care Bundle: The most significant reductions in phlebitis come from implementing a group of evidence-based practices together, not single interventions [2].
  • Chemical Irritants are a Major Target: For drug development, solutions like vancomycin and potassium chloride are well-documented chemical irritants, making them prime candidates for reformulation or co-administration with protective agents [1].
  • Pre-clinical Models Exist: The rabbit ear vein model, using histopathology and cytokine measurement, provides a validated experimental pathway for testing new preventive treatments [3].

References

hydroxydione respiratory depression risk

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Does hydroxyzine cause respiratory depression? Yes, clinical trial data confirms that intravenous hydroxyzine causes respiratory depression in humans. A single 100 mg IV dose was found to cause depression that lasts for more than three hours [1].

  • Is this respiratory depression reversible with naloxone? No, the respiratory depression caused by hydroxyzine is not reversible by naloxone. This suggests that its mechanism of action does not involve opiate receptors [1].

  • What are the clinical implications for using hydroxyzine? Researchers and clinicians should be aware that hydroxyzine can cause significant respiratory depression that is prolonged and cannot be rescued with standard opioid overdose treatment. This is a critical consideration for pre-anesthetic medication or sedation protocols [1].

  • What is the postulated mechanism of action? The study concluded that the respiratory depressant and antinociceptive (pain-blocking) effects of hydroxyzine are unlikely to be mediated by endorphin release or opiate receptors. The exact mechanism remains unclear [1].

Quantitative Data Summary

The table below summarizes key quantitative findings from the primary study on intravenous hydroxyzine.

Parameter Finding Clinical/Experimental Relevance
Respiratory Depression Duration > 3 hours Prolonged effect requiring extended monitoring after administration [1].
Naloxone Reversal No reversal Standard opioid antagonist ineffective; different rescue strategies needed [1].
Measurement Technique Shift in the 20-L intercept of the respiratory response curve (rebreathing technique) Objective, quantitative method for assessing respiratory drive [1].

Experimental Protocol: Assessing Respiratory Depression

The following methodology is adapted from the clinical trial "Respiratory depression of intravenous hydroxyzine in man: potency, duration, and lack of reversal by naloxone" [1].

1. Objective: To determine the potency, duration, and reversibility by naloxone of the respiratory depression caused by intravenous hydroxyzine in human subjects.

2. Materials:

  • Drugs: Intravenous hydroxyzine (100 mg), naloxone, and placebo.
  • Equipment: Apparatus for conducting a rebreathing test to measure the respiratory response curve.
  • Subjects: Human study participants.

3. Procedure:

  • Study Design: Administer the following treatments in a controlled manner:
    • Hydroxyzine alone (100 mg IV)
    • Hydroxyzine (100 mg IV) in combination with naloxone
    • Placebo
    • Naloxone alone
  • Respiratory Measurement: Use a rebreathing technique to construct respiratory response curves. The primary quantifiable endpoint is the shift in the 20-L intercept of this curve.
  • Data Collection: Measure the respiratory effect at multiple time points to establish a time-effect curve for each treatment.

4. Analysis:

  • Compare the time-effect curves of hydroxyzine alone and hydroxyzine with naloxone.
  • Statistically compare these curves against those generated from the placebo and naloxone-alone groups.

Pathway & Workflow Diagrams

The diagrams below illustrate the experimental workflow and the key pharmacological finding.

Hydroxyzine Respiratory Study Design

cluster_0 Groups Start Study Population A Treatment Groups Start->A B Intervention A->B Randomized Administration A1 Hydroxyzine alone A2 Hydroxyzine + Naloxone A3 Placebo A4 Naloxone alone C Primary Measurement B->C Rebreathing Technique D Key Finding C->D Data Analysis

Hydroxyzine Respiratory Effect Pathway

Hydroxyzine Hydroxyzine RespDepression Respiratory Depression Hydroxyzine->RespDepression Endorphins Endorphin Release Hydroxyzine->Endorphins Hypothesized (Not Supported) OpiateReceptors Opiate Receptors OpiateReceptors->RespDepression Known Pathway Naloxone Naloxone (Opioid Antagonist) Naloxone->RespDepression No Reversal Naloxone->OpiateReceptors Blocks Endorphins->OpiateReceptors Activates

Important Note on Compound Name

References

Hydroxyzine Injection Site Reactions & Management

Author: Smolecule Technical Support Team. Date: February 2026

For your research and development work, here is a detailed breakdown of the local adverse effects associated with intramuscular hydroxyzine injection and recommended protocols for mitigation.

Reaction Type Clinical Presentation Severity & Consequences Management & Prevention
Severe Tissue Damage [1] [2] [3] Tissue necrosis, gangrene, blue-green to black skin discoloration, pain, redness, skin sloughing (peeling) [1] [2]. Severe; may require surgical intervention (debridement, skin grafting, amputation) [2] [3]. Strict intramuscular administration only; avoid subcutaneous, intra-arterial, or intravenous routes [4] [2] [5].
Local Injection Site Reactions [1] Bleeding, blistering, burning, coldness, discoloration, infection, inflammation, itching, lumps, numbness, rash, soreness, stinging, swelling, tenderness, tingling, ulceration, or warmth at the injection site [1]. Varies from mild, transient discomfort to more significant tissue injury. Ensure proper injection technique: inject well within the body of a large muscle (e.g., upper outer buttock, mid-lateral thigh) and aspirate to avoid blood vessels [4] [3].

Technical & Safety Data for Hydroxyzine Injection

For your experimental protocols and safety assessments, please note the following critical technical information.

Parameter Specification / Requirement
Approved Route [4] [2] [5] Intramuscular (IM) injection only. Not for subcutaneous, intra-arterial, or intravenous use.
Chemical Composition [4] [5] Contains Hydroxyzine HCl (25 mg/mL or 50 mg/mL) and 0.9% Benzyl Alcohol as a preservative.
Pharmacological Class [4] [6] First-generation antihistamine (H1 receptor inverse agonist); also classified as a miscellaneous anxiolytic/sedative.

| Critical Contraindications | • Known hypersensitivity to hydroxyzine or any product components [4] [2]. • Patients with a prolonged QT interval [4] [2] [5]. • Early pregnancy [4] [2] [5]. | | Systemic Safety Warnings | • QT Prolongation: Cases of QT prolongation and Torsade de Pointes reported; use with caution in patients with relevant risk factors (e.g., heart disease, electrolyte imbalances) [4] [3]. • CNS Depression: Potentiates effects of alcohol, narcotics, and barbiturates; reduce concomitant CNS depressant dosages by up to 50% [1] [4] [2]. • Serious Skin Reactions: Can rarely cause Acute Generalized Exanthematous Pustulosis (AGEP); discontinue at first sign of rash [4] [2]. |

Experimental Administration Protocol

This workflow outlines the key steps for the proper intramuscular administration of hydroxyzine in a research or clinical setting, highlighting critical precautions to mitigate injection site risks.

Hydroxyzine IM Administration Protocol cluster_warnings CRITICAL WARNINGS Start Start: Prepare Hydroxyzine IM Injection Step1 1. Visual Inspection Inspect vial for particulate matter and discoloration. Start->Step1 Step2 2. Confirm Route CONFIRM INTENDED ROUTE IS INTRAMUSCULAR (IM). Step1->Step2 Step3 3. Site Selection Select appropriate large muscle mass: - Upper outer buttock (gluteus maximus) - Mid-lateral thigh Step2->Step3 Warning1 NEVER administer subcutaneously, intra-arterially, or intravenously. Step2->Warning1 Warning2 Subcutaneous injection may cause severe tissue damage (necrosis, gangrene). Step2->Warning2 Step4 4. Administer Injection Inject deep IM. Perform aspiration before injection to avoid blood vessels. Step3->Step4 Step5 5. Post-Injection Monitoring Monitor for signs of tissue damage: - Pain, redness, skin sloughing - Discoloration (blue-green/black) - Ulceration Step4->Step5 End End: Document Procedure and Site Reaction Step5->End

FAQs for Researchers

Q: Why is hydroxyzine injection so strictly limited to the intramuscular route? A: This restriction is due to the severe local tissue damage that occurs with other routes. Subcutaneous administration can cause significant tissue irritation, leading to necrosis (tissue death) and gangrene, potentially requiring surgical intervention like debridement or even amputation [2] [3]. Intra-arterial or intravenous injection is also prohibited but for different safety reasons, including direct vascular effects [4] [5].

Q: What are the primary pharmacological mechanisms that could contribute to its therapeutic and adverse effects? A: Hydroxyzine's primary mechanism is as a potent and selective histamine H1 receptor inverse agonist, which mediates its antihistaminic (anti-allergy) and sedative effects [6]. It also demonstrates antispasmodic properties by interfering with spasmogenic agents like serotonin and acetylcholine [4] [5]. Its effect on the subcortical areas of the central nervous system is believed to produce its anxiolytic (anti-anxiety) action [4] [5].

Q: Are there specific populations that require special caution in studies involving hydroxyzine injection? A: Yes, several populations require careful consideration:

  • Elderly Patients: More likely to experience confusion, drowsiness, and oversedation due to age-related declines in hepatic, renal, or cardiac function. Dosing should start at the low end of the range [1] [4].
  • Patients with Cardiac Conditions: Contraindicated in those with a known prolonged QT interval. Should be used with extreme caution in those with other risk factors for QT prolongation (e.g., heart disease, electrolyte imbalances) or those taking other arrhythmogenic drugs [1] [4] [3].
  • Patients on CNS Depressants: Hydroxyzine significantly potentiates the effects of narcotics, barbiturates, and alcohol. Co-administration requires a reduction of the depressant dose by up to 50% to avoid profound sedation, respiratory depression, or cardiac arrest [1] [4] [2].

References

Known Limitations & Safety Considerations of Hydroxyzine

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, key limitations of hydroxyzine primarily involve cardiac safety, central nervous system effects, and metabolic pathways. The table below summarizes these critical areas.

Limitation Category Specific Consideration Key Research Findings & Clinical Implications
Cardiac Safety QT Prolongation [1] [2] [3] Post-marketing reports note rare events of Torsade de Pointes; use with caution in patients with risk factors for QTc prolongation [2].
Drug Interactions Affecting Heart Rhythm [1] [3] [4] Concurrent use with other QT-prolonging drugs (e.g., certain antibiotics, antiarrhythmics, antipsychotics) increases risk of dangerous arrhythmias [1] [3] [4].
Central Nervous System (CNS) Effects Sedation and CNS Depression [1] [5] Common side effects include drowsiness, dizziness, and impaired motor function; tolerance to sedative effects can develop within days [5].
Potentiation of Other CNS Depressants [1] [3] [4] Additive effects with alcohol, opioids, benzodiazepines, and barbiturates can cause severe sleepiness, respiratory depression, or confusion [1] [3] [4].
Metabolism & Pharmacokinetics Active Metabolite (Cetirizine) [2] [6] Rapidly metabolized in the liver to cetirizine; much of its antihistamine effect is attributable to this metabolite [2] [6].
Enzyme Pathways [2] Primarily metabolized by liver enzymes CYP3A4 and CYP3A5; potential for drug interactions with strong inhibitors/inducers [2].
Special Populations Elderly Patients [1] [5] Increased likelihood of confusion, drowsiness, and prolonged elimination half-life; listed as a drug to avoid in the elderly due to side effect risk [1] [5].
Pregnancy & Breastfeeding [1] [3] [4] Contraindicated in early pregnancy and breastfeeding due to potential fetal harm and lack of safety data [1] [3] [4].

Experimental Protocols & Research Models

While specific protocols for hydroxyzine are not detailed in the search results, the described pharmacological effects provide a basis for designing experiments.

  • In Vitro Binding Assays: The mechanism of action as a potent inverse agonist of the histamine H1 receptor is well-established [2]. Research could focus on its binding affinity (Ki = 2.0–19 nM at the human H1 receptor) [5] and functional activity compared to newer antihistamines.
  • In Vivo Pharmacodynamic Models: One study in dogs provides a model for evaluating pharmacokinetics and wheal suppression [6]. The methodology involved:
    • Administration: Oral and intravenous administration of hydroxyzine at 2 mg/kg.
    • Bioanalysis: Measurement of plasma concentrations of hydroxyzine and its active metabolite, cetirizine, using high-pressure liquid chromatography (HPLC).
    • Pharmacodynamic Measurement: Evaluation of the suppressive effect on histamine and anti-IgE-mediated cutaneous wheal formation.
    • Data Modeling: Use of computer modelling to establish a correlation between cetirizine plasma concentration and wheal suppression, identifying a sigmoidal relationship and predicting maximal efficacy with a twice-daily dosing regimen [6].

Visualizing Hydroxyzine Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathway of hydroxyzine and a generalized experimental workflow for its pharmacodynamic evaluation.

hydroxyzine_metabolism Hydroxyzine Hydroxyzine CYP3A4_CYP3A5 CYP3A4/ CYP3A5 Hydroxyzine->CYP3A4_CYP3A5  Hepatic  Metabolism Cetirizine Cetirizine CYP3A4_CYP3A5->Cetirizine  Primary  Metabolite H1_Receptor H1 Receptor Inhibition Cetirizine->H1_Receptor  Predominant  Antihistaminic Effect

Hydroxyzine Metabolic Pathway

experimental_workflow Drug_Admin Drug Administration (Oral/IV) Sample_Collection Plasma/Serum Sample Collection Drug_Admin->Sample_Collection Bioanalysis Bioanalysis (HPLC) Sample_Collection->Bioanalysis PK_Modeling PK/PD Modeling & Data Correlation Bioanalysis->PK_Modeling Plasma Concentration- Time Data PD_Assessment Pharmacodynamic Assessment (Wheal Test) PD_Assessment->PK_Modeling Effect vs. Time Data

Pharmacodynamic Study Workflow

Frequently Asked Questions for Researchers

Q1: What are the primary technical challenges when studying hydroxyzine's efficacy in anxiety models? The main challenge is disentangling its specific anxiolytic effects from its strong, often transient, sedative properties [5]. Studies note that subjective reports of sedation decrease markedly after 5-7 days, likely due to CNS receptor desensitization, which complicates the interpretation of long-term efficacy data [5].

Q2: How does hydroxyzine's metabolic profile impact drug interaction studies? As a substrate of CYP3A4/5, hydroxyzine has a high potential for pharmacokinetic interactions with strong inhibitors (e.g., ketoconazole, clarithromycin) or inducers of this enzyme system [2]. Furthermore, its rapid conversion to the active metabolite cetirizine means that study designs must account for the pharmacological activity of both the parent drug and the metabolite [2] [6].

Q3: What specific cardiac monitoring is recommended in clinical trials with hydroxyzine? Given the risk of QT prolongation, protocols should include baseline and on-treatment electrocardiograms (ECGs) to monitor the QTc interval, especially when administered with other drugs known to prolong QT [1] [3]. Monitoring electrolyte levels (e.g., potassium, magnesium) is also critical, as imbalances can increase this risk [3].

References

Potential Experimental Issues and General Guidance

Author: Smolecule Technical Support Team. Date: February 2026

Category Potential Issue General Troubleshooting Step
Drug Formulation Poor solubility in vehicle Explore different solvents (e.g., DMSO, saline with surfactants); consider sonication or gentle heating.
Chemical instability in solution Prepare fresh solutions; check stability data for storage conditions (light, temperature).
Administration Inconsistent animal dosing Verify calculation accuracy; calibrate delivery equipment (pumps, syringes) regularly.
Injection site reactions (if applicable) Ensure proper aseptic technique; consider route optimization (e.g., IV vs. IP).
Biological Efficacy High variability in response Confirm proper animal model; standardize experimental environment and handling.
Unexpected toxicity or mortality Review dose-ranging study data; check for contaminants in formulation.

Experimental Protocol Template

Once specific information on hydroxydione is found, you can structure a detailed methodology using this template:

  • Drug Preparation: Detail the reconstitution process, including the vehicle used, final concentration, storage conditions, and beyond-use date.
  • Dosing Regimen: Specify the exact dosage (e.g., mg/kg), route of administration (intravenous, intraperitoneal, etc.), dosing volume, and frequency of administration.
  • Animal Model: Define the species, strain, sex, age, and weight of the animals used. Justify the choice of model for the disease or condition being studied.
  • Experimental Groups: Clearly outline all experimental groups, including sample size, treatment (this compound dose), and appropriate control groups (vehicle control, positive control).
  • Data Collection: List all parameters to be measured (e.g., pharmacokinetic blood levels, behavioral scores, biomarker analysis) with the precise timing of each measurement post-administration.

Workflow Diagram for Troubleshooting

Below is a general workflow that visualizes a logical troubleshooting process. You can adapt this diagram once specific information about this compound becomes available.

hydroxydione_troubleshooting Troubleshooting Workflow Start Unexpected Experimental Result Step1 1. Verify Drug Solution Start->Step1 Step2 2. Check Administration Protocol Step1->Step2  Solution OK? Formulation Clarify/Re-prepare solution Step1->Formulation  Issue found Step3 3. Review Animal Model & Conditions Step2->Step3  Protocol OK? Dosing Re-calculate dose Calibrate equipment Step2->Dosing  Issue found Step4 4. Analyze Data Collection Methods Step3->Step4  Model OK? Model Confirm model suitability Standardize environment Step3->Model  Issue found Data Re-train personnel Validate assays Step4->Data  Issue found Result Proceed with Experiment Step4->Result  Methods OK? Formulation->Result Dosing->Result Model->Result Data->Result

hydroxydione therapeutic index enhancement

Author: Smolecule Technical Support Team. Date: February 2026

A Path Forward for Your Research

Given the lack of direct data on hydroxydione, your research could focus on applying modern principles and strategies used for enhancing the therapeutic index of other drugs, particularly neuroactive steroids or anesthetics. The following table outlines core strategies you could explore.

Strategy Description & Potential Application to this compound Key Considerations for Experimentation
Formulation Innovation [1] Develop novel drug delivery systems (e.g., nanoparticles, liposomes) to improve targeting and control release. Could mitigate side effects by reducing peak plasma concentrations. Assess biocompatibility of materials; evaluate drug loading capacity and release kinetics in vitro; test for stability.
Prodrug Design Modify the chemical structure to create an inactive prodrug that converts to active this compound only at the target site. Could improve safety profile by minimizing off-target activity. Design synthetic pathway for prodrug; identify triggering mechanism (enzyme, pH); confirm conversion rate and efficiency.
Synergistic Combinations [2] Use this compound in combination with other agents to allow for lower, safer doses while maintaining efficacy. Mathematical modeling of signaling pathways can predict synergistic pairs. Identify potential partner drugs; establish a screening method (e.g., Chou-Talalay method); validate synergy in relevant models.

Proposed Experimental Workflow for Formulation Enhancement

Based on the general strategy of formulation innovation, here is a potential high-level workflow you could adapt for researching this compound. This diagram outlines the key stages from formulation to assessment.

G cluster_1 Pre-Formulation & Design cluster_2 Formulation & In-Vitro Testing cluster_3 In-Vivo & Safety Assessment Start Start: this compound TI Enhancement A Define Target Product Profile (Desired release, reduced Cmax) Start->A B Select Delivery System (e.g., Solid Lipid Nanoparticles (SLNs)) A->B C Design of Experiments (DoE) Factors: Lipid type, Surfactant concentration B->C D Prepare Formulations (Double emulsification method) C->D C->D Guides E Characterize Formulations (Particle size, Zeta potential, EE%) D->E E->D Optimize F In-Vitro Release Study E->F G Select Animal Model F->G H Evaluate Efficacy & Safety (PK/PD profiling, TI calculation) F->H Predicts in-vivo performance G->H

Methodology Details for Key Stages:

  • Design of Experiments (DoE): A 2³ factorial design is an efficient way to screen critical factors. Independent variables (factors) could be Lipid type (X_A), Surfactant concentration (X_B), and Co-surfactant concentration (X_C). The dependent variables (responses) would be Particle Size, Zeta Potential, and Entrapment Efficiency (EE%). [1]
  • Formulation Characterization:
    • Particle Size & Zeta Potential: Measured using dynamic light scattering. Target nano-sized particles (e.g., ~111 nm) with a zeta potential above ±30 mV for physical stability. [1]
    • Entrapment Efficiency (EE%): Determined by subtracting the amount of unentrapped drug from the total drug used. A higher EE% (e.g., >75%) indicates an efficient formulation. [1]
    • In-Vitro Release Study: Conduct using a dialysis method in a suitable buffer (e.g., phosphate-buffered saline) to establish a release profile and confirm controlled release. [1]
  • In-Vivo Assessment:
    • Pharmacokinetic (PK) Profiling: Measure plasma concentration of this compound over time in an animal model. Key parameters are C~max~ (peak plasma concentration) and AUC (area under the curve). A lower C~max~ with the new formulation suggests a reduced risk of acute toxicity.
    • Therapeutic Index (TI) Calculation: The TI can be re-calculated as TI = LD₅₀ / ED₅₀, where LD₅₀ is the lethal dose for 50% of the population and ED₅₀ is the effective dose for 50% of the population. A successful formulation should demonstrate a higher TI compared to the conventional form.

Frequently Asked Questions (FAQs)

Q1: The experimental data for my this compound formulation is highly variable. How can I improve reliability? A1: Implement a rigorous Design of Experiments (DoE) approach instead of testing one variable at a time. This allows you to understand the interaction between factors (like lipid and surfactant) and identify a robust optimal design space, minimizing future batch-to-batch variability. [1]

Q2: How can I predict if a this compound combination with another drug will be synergistic before running costly experiments? A2: Consider developing a mathematical model of the drug-targeted signaling pathway. By simulating the network dynamics and applying formulas like the Chou-Talalay Combination Index, you can predict synergistic, additive, or antagonistic effects in silico, which can then be validated experimentally. [2]

Q3: What is the most critical parameter to prioritize when developing a new nano-formulation for this compound? A3: While all parameters are important, entrapment efficiency (EE%) is often critical. A low EE% not only indicates a wasteful process but can also lead to a burst release of the drug, undermining the goal of a controlled release profile and potentially increasing initial toxicity.

References

hydroxydione vs thiobarbiturates anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Overview

The table below summarizes the core characteristics of hydroxydione and the thiobarbiturate class, with thiopental as a primary example.

Feature This compound Thiobarbiturates (e.g., Thiopental)
Drug Class Neuroactive Steroid Anesthetic [1] [2] Barbiturate (Ultra-short acting) [3]
Chemical Core Steroid (Pregnane derivative) [2] Thiobarbituric Acid Derivative [4] [3]
Key Structural Feature 21-Hydroxypregnanedione (water-soluble prodrug) [2] Sulfur substitution at the C2 position [5]
Primary Mechanism Positive allosteric modulator of GABAA receptors [2] Positive allosteric modulator of GABAA receptors [3]
Primary Clinical Use Historical: General anesthesia (now withdrawn) [2] Induction of general anesthesia; control of convulsions; reduction of intracranial pressure [3]
Status Withdrawn from clinical use [2] Varies; some (e.g., thiopental) are approved or withdrawn in specific regions [3]

Mechanisms of Action and Signaling Pathways

Both this compound and thiobarbiturates primarily act by potentiating the GABAA receptor (GABAAR), but they bind to different sites on this complex receptor.

The following diagram illustrates the shared and distinct molecular pathways through which these anesthetics exert their effects.

G Anesthetic Anesthetic Agents This compound This compound Anesthetic->this compound Thiobarbiturates Thiobarbiturates Anesthetic->Thiobarbiturates GABAAR GABAA Receptor (Chloride Channel) ChannelOpen Prolonged Channel Opening GABAAR->ChannelOpen ChlorideInflux Increased Chloride (Cl⁻) Influx ChannelOpen->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization CNSDepression CNS Depression: Hypnosis, Anesthesia Hyperpolarization->CNSDepression HydroxydioneBinding Binds to steroid site on transmembrane domain This compound->HydroxydioneBinding OtherChannels Modulates High- & Low- Voltage-Activated Calcium Channels This compound->OtherChannels  Also ThioBinding Binds to β+/α− and γ+/β− subunit interfaces Thiobarbiturates->ThioBinding HydroxydioneBinding->GABAAR Potentiates ThioBinding->GABAAR Potentiates

Comparative Pharmacological and Safety Data

The table below consolidates quantitative and qualitative experimental findings from animal and human studies for direct comparison.

Parameter This compound Thiobarbiturates (Thiopental)
Therapeutic Index (Mice, IV) 11.6 [1] Not directly comparable; see text
Therapeutic Index (Rats, IV) 7.8 [1] Not directly comparable; see text
Therapeutic Index (Rabbits, IV) 6.3 [1] Not directly comparable; see text
Cardiorespiratory Profile "Very low acute toxicity", "minimal" cardiac/respiratory depression compared to thiobarbiturates [1] [2] Known to cause "considerable congestion, stasis and often hemorrhages" in organs; significant respiratory depression [6] [3]

| Key Adverse Effects | Human: Pain on injection, thrombophlebitis (leading to withdrawal) [2] Animal: Less organ toxicity than thiobarbiturates [1] | Human: Respiratory depression, hypotension, laryngospasm [3] Animal: Pathologic changes in lungs, liver, kidneys, CNS [6] | | Onset of Action | Smooth onset, but slower than modern IV agents [2] | "Almost instantaneous" [6] or "within 30 to 40 seconds" [3] | | Recovery Profile | Rapid emergence, easy recovery [2] | Brief duration, quiet recovery (after single dose) [6]; cumulative effect with repeated doses [3] | | Notable Findings | Formulation-dependent toxicity (vehicle caused anaphylaxis for later steroid Alfaxalone) [2] | High lipophilicity leads to rapid redistribution; active metabolite (pentobarbital) can prolong effects [3] |

> Note on Therapeutic Index: The provided therapeutic indices for this compound and thiobarbiturates are from separate, historical animal studies [6] [1]. Direct numerical comparison is not valid due to differences in experimental conditions and the absence of a unified, standardized study. The data is presented to show that both classes were evaluated for safety margins, but qualitative clinical observations are more informative for comparison.

Key Insights for Research and Development

  • The Legacy of this compound: While its initial formulation failed, this compound established the promise of neuroactive steroids. Its favorable cardiorespiratory profile and high therapeutic index motivated decades of research, culminating in modern, reformulated agents like Alfaxalone, which is now widely used in veterinary medicine and has seen a human resurgence [2].
  • The Thiobarbiturate Trade-off: Thiobarbiturates demonstrated the critical importance of lipophilicity for rapid-onset intravenous anesthetics [4]. However, their narrow therapeutic index and significant organ toxicity in animal models highlighted major safety hurdles [6] [3]. Their mechanism of action, particularly the potentiation of GABAergic signaling, became a blueprint for many subsequent anesthetic agents [7].
  • Formulation is Critical: The history of both drug classes underscores that efficacy and safety are dictated as much by formulation and solubility as by the active compound itself. This compound's thrombophlebitis and the anaphylaxis caused by the Cremophor EL vehicle in Alfaxalone's successor (Althesin) were pivotal factors in their clinical withdrawal [2].

References

hydroxydione compared to Althesin clinical study

Author: Smolecule Technical Support Team. Date: February 2026

Historical and Clinical Profile Comparison

The table below compares hydroxydione and Althesin based on their historical development and clinical characteristics [1]:

Feature This compound Althesin (CT1341)
Generic Name 21-Hydroxypregnanedione Alfaxalone + Alfadolone Mixture
Status Withdrawn (1960s) Withdrawn (1970s)
Solubility Water-soluble (as sodium succinate salt) Insoluble in water
Vehicle Aqueous solution Cremophor EL
Anesthetic Potency Less potent than its unmodified counterparts [1] High potency [1]
Therapeutic Index (in mice) 17.3 [1] 30.6 [1]
Onset & Recovery Slower onset and recovery [1] Rapid onset, faster recovery [1]
Major Safety Issue Thrombophlebitis, pain on injection [1] Anaphylactic reactions (due to Cremophor EL vehicle) [1]
Cardiovascular Effects Favorable cardiorespiratory profile [1] Transient tachycardia and hypotension [1]

Mechanism of Action and Neurotoxicity Profile

This compound and Althesin are both classified as neuroactive steroids. Their primary mechanism of action is the positive allosteric modulation of the GABA-A receptor [2] [3]. By enhancing the inhibitory effects of the GABA neurotransmitter, these drugs cause neuronal depression, leading to sedation and anesthesia [1].

A critical distinction for modern research is their potential impact on the developing brain. A significant body of evidence suggests that many commonly used general anesthetics can cause neurotoxicity and long-term cognitive deficits in immature animals and potentially in young children [2]. This occurs because anesthetics interfere with crucial developmental processes like synaptogenesis, triggering widespread apoptotic neurodegeneration [2].

While the search results do not contain specific data on this compound's neurotoxic profile, they highlight that Althesin, and its active component alfaxalone, were not reported to cause extensive neurotoxicity in the developing rodent brain [1]. This is a key differentiator from other anesthetics like ketamine and propofol, and it positions neuroactive steroids as a promising class for developing safer anesthetic agents [2] [3] [1].

Scientific Context and Evolutionary Pathway

The development of this compound and Althesin represents a logical progression in the quest for better steroid anesthetics. The following diagram illustrates this developmental pathway and the key considerations at each stage.

The evolution from this compound to Althesin and modern agents like alfaxalone reflects a focus on improving potency and safety, particularly by addressing formulation challenges. Contemporary research continues to explore neuroactive steroids with unique mechanisms, such as T-channel blockade, which may offer an improved safety profile by avoiding the neurotoxicity associated with strong GABAergic modulation in the developing brain [2] [3].

Research Implications and Future Directions

The historical clinical data and modern research point to several key considerations for future drug development:

  • Formulation is Critical: The failure of both this compound (due to salt-related thrombophlebitis) and Althesin (due to the Cremophor EL vehicle) highlights that a safe and effective formulation is as important as the active compound itself. Modern formulations using cyclodextrins have successfully returned alfaxalone to veterinary and investigational human use [4] [1].
  • Beyond GABA Modulation: Research into neuroactive steroids like 3β-OH, which acts primarily as a T-channel blocker with minimal GABAergic action, suggests a path toward developing anesthetics that are devoid of developmental neurotoxicity [3].
  • Therapeutic Index Matters: The higher therapeutic index of Althesin compared to this compound was a major clinical advantage, and this metric remains a crucial target in the development of new anesthetic agents [1].

References

Historical and Pharmacological Profile of Hydroxydione

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of hydroxydione and its immediate successors for a direct comparison.

Property This compound Alfaxalone (CT1341) Minaxolone
Status Approved, Withdrawn [1] Approved (Veterinary), Withdrawn (Human) [2] Investigational, Discontinued [2]
Primary Use General Anesthetic [1] General Anesthetic [2] General Anesthetic [2]
Solubility Water-soluble (as sodium succinate salt) [2] Insoluble; required Cremophor EL vehicle [2] Water-soluble [2]
Key Advantages Favorable cardiorespiratory safety profile; ease of emergence [2] Faster onset and recovery than this compound; no irritation at injection site [2] Water-soluble; no pain on injection or thrombophlebitis [2]
Reason for Withdrawal/Failure Pain on injection; thrombophlebitis [2] Anaphylactic reactions to Cremophor EL vehicle [2] Not specified in available literature, but did not reach widespread adoption [2]

Mechanism of Action and Neuroprotective Potential

The interest in neuroactive steroids like this compound has been renewed due to their unique mechanisms and potential safety advantages.

  • Primary Mechanism: The most potent neuroactive steroid anesthetics are positive allosteric modulators of the GABAA receptor [2] [3]. The 3α-hydroxy, 5α-reduced chemical structure is critical for this activity [2] [4]. These steroids enhance GABA-mediated inhibitory signaling in the CNS, leading to sedation and anesthesia [2].
  • Additional Targets: Recent research shows that neuroactive steroids also act on other targets, including:
    • Voltage-gated calcium channels (T-type channels) [2] [3].
    • Metabotropic membrane receptors, such as membrane progesterone receptors (mPRs), which can activate intracellular signaling pathways like PKC and PKA [5].
  • Key Differentiator from Conventional Anesthetics: Unlike traditional anesthetics, which can cause extensive neurotoxicity in the developing brain, certain neuroactive steroids have demonstrated neuroprotective properties and do not cause learning impairments in neonatal animal models [2] [3]. They are believed to activate pro-survival, anti-apoptotic pathways [2].

The following diagram illustrates the multi-target mechanism of action of neuroactive steroids.

G cluster_targets Molecular Targets cluster_effects Cellular Effects NAS Neuroactive Steroid (e.g., Allopregnanolone, Alfaxalone) LGIC Ligand-Gated Ion Channels NAS->LGIC Positive Allosteric Modulation VGIC Voltage-Gated Ion Channels (T-type Calcium Channels) NAS->VGIC Blockade GPCR G-protein Coupled Receptors (membrane Progesterone Receptors) NAS->GPCR Activation GABA_Effect Enhanced GABAergic Inhibition LGIC->GABA_Effect Excit_Effect Modulation of Neuronal Excitability VGIC->Excit_Effect Signal_Effect Activation of Intracellular Signaling (PKA/PKC) GPCR->Signal_Effect Final_Effect Sedation Anesthesia Neuroprotection GABA_Effect->Final_Effect Excit_Effect->Final_Effect Signal_Effect->Final_Effect

Experimental Data and Key Findings

The resurgence of neuroactive steroid research is driven by the need for safer anesthetics. Key experiments highlight this potential.

  • Experiment on Neurotoxicity: A study compared the neurotoxic effects of a novel T-channel blocking neuroactive steroid (3β-OH) versus ketamine in neonatal rats [3].
    • Protocol: Neonatal rats at a peak of synaptogenesis were exposed to a 12-hour anesthesia with equipotent doses of 3β-OH or ketamine [3].
    • Findings: The 3β-OH anesthesia did not cause a significant increase in neuroapoptosis, whereas ketamine did. Furthermore, early exposure to 3β-OH did not lead to long-term learning deficits in adulthood, unlike ketamine [3]. This demonstrates the potential for safer neuroactive steroid formulations.

Modern Formulation Strategies

A major challenge with neuroactive steroids has been their poor water solubility. Historical failures due to vehicle toxicity (e.g., Cremophor EL for CT1341) have driven modern innovation.

  • Current Approaches: Advanced formulation strategies are now a primary focus. A prominent solution is the use of cyclodextrin-based solutions to create stable, water-soluble formulations of neuroactive steroids without the need for problematic solvents [6]. This is a key area of intellectual property and development for new candidates [6].

Research Outlook

For researchers, the key takeaways are:

  • Historical Precedent: this compound established the proof-of-concept for neuroactive steroids as anesthetics but failed due to pharmaceutical properties, not core efficacy.
  • Mechanistic Complexity: Modern candidates are explored for their multi-target mechanisms (GABAergic, T-channel blockade) and neuroprotective properties, offering a potential solution to the neurotoxicity of current anesthetics.
  • Formulation is Key: Success depends on advanced formulation technologies, such as cyclodextrins, to overcome solubility issues safely.

References

hydroxydione cardiovascular effects vs barbiturates

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Cardiovascular Effects

The table below summarizes the key cardiovascular parameters affected by hydroxyzine and barbiturates, based on clinical studies and toxicological data.

Parameter Hydroxyzine Barbiturates Supporting Experimental Data & Context
Heart Rate (HR) Can cause significant bradycardia (risk factor) [1] [2]. Variable; may cause bradycardia or tachycardia (e.g., from reflex response to hypotension) [3]. Hydroxyzine: Regulatory data identifies bradycardia as a key risk factor for serious arrhythmias [1] [2]. Barbiturates: Toxicity can depress the cardiac pacemaker and vasomotor centers, leading to bradycardia, while also causing direct vasodilation that can trigger a compensatory tachycardia [3].
Blood Pressure (BP) Not typically associated with direct hypotension. Causes dose-dependent hypotension [3] [4]. Barbiturates: Hypotension results from a combination of direct myocardial depression, peripheral vasodilation, and depression of the brain's vasomotor centers [3] [4].
Cardiac Output No specific data located in search. Decreased [3]. Barbiturates: The direct negative inotropic effect on the heart reduces cardiac output [3].
ECG / Arrhythmia Risk Prolongs QT interval, increasing risk of Torsades de Pointes (TdP) [1] [2]. Not a primary feature of toxicity. Hydroxyzine: The drug blocks hERG potassium channels, leading to prolonged ventricular repolarization (QT interval). Risk is highest in patients with existing risk factors [1]. This is a central focus of modern regulatory safety advisories [2].
Mechanism of CV Effects Primarily through hERG channel blockade. Also has anticholinergic properties [1] [5]. GABAA receptor enhancement in the CNS, leading to central vasomotor depression. Also a direct negative inotropic effect on the heart [3] [4]. Hydroxyzine: The effect is linked to its electrophysiological action on cardiac ion channels, not its sedative or anticholinergic properties [1]. Barbiturates: Cardiovascular effects are an extension of their central nervous system depression and direct toxic effects on the heart [3].

Detailed Experimental Protocols

For researchers, the methodology from the cited studies provides a blueprint for evaluating these cardiovascular parameters.

Protocol 1: Measuring HRV to Assess Sympathetic Activation (from [6])

This protocol is designed to non-invasively compare the impact of different premedications on the autonomic nervous system during anesthesia induction.

  • Objective: To compare the effects of midazolam and hydroxyzine premedication on cardiac sympathetic and parasympathetic activities using Heart Rate Variability (HRV) at induction of anesthesia.
  • Subjects: 80 patients, aged 40-60, ASA physical status I or II, undergoing general anesthesia for surgery.
  • Premedication: Patients were randomized into two groups:
    • Group M: Received intramuscular midazolam (0.06 mg/kg) with atropine (0.5 mg) 15 minutes before induction.
    • Group H: Received intramuscular hydroxyzine (1 mg/kg) with atropine (0.5 mg) 30 minutes before induction.
  • Anesthesia Induction: A standardized induction for all patients using midazolam (0.1 mg/kg) and thiopental (3 mg/kg). Oro-tracheal intubation was facilitated with vecuronium.
  • Data Collection:
    • Primary Measures: Blood pressure and heart rate were measured at predetermined time points.
    • HRV Analysis: HRV was monitored continuously and analyzed using specialized software (Mem Calc). Key metrics included:
      • High Frequency (HF) component: Indicator of parasympathetic (vagal) activity.
      • Low Frequency (LF) component: Indicator of both sympathetic and parasympathetic activity.
      • LF/HF ratio: A marker of sympathetic nervous system activity.
  • Key Findings: The hydroxyzine group showed a significant increase in the LF/HF ratio after intubation, indicating greater sympathetic activation, while the midazolam group inhibited this change [6].
Protocol 2: Identifying Pro-Arrhythmic Risk via Regulatory Analysis (from [1] [2])

This "protocol" involves the analysis of real-world data and pharmacovigilance signals that led to regulatory action, a key method for identifying rare but serious adverse effects.

  • Objective: To confirm and characterize the risk of QT prolongation and Torsades de Pointes (TdP) associated with hydroxyzine.
  • Data Sources: Analysis of published studies, post-marketing surveillance data, and spontaneous adverse event reports.
  • Risk Factor Analysis: Cases of cardiac arrhythmia were scrutinized for the presence of co-factors, such as:
    • Pre-existing heart conditions (congenital or acquired Long QT syndrome).
    • Electrolyte abnormalities (hypokalaemia, hypomagnesaemia).
    • Concomitant use of other QT-prolonging drugs.
    • Use of drugs that are potent inhibitors of the CYP3A4/5 metabolic pathway.
    • Presence of significant bradycardia.
    • Advanced age.
  • Outcome: The European Medicines Agency (EMA) concluded that the risk could be minimized by contraindicating use in high-risk patients and recommending use of the lowest effective dose for the shortest possible duration [1]. This real-world data analysis directly informed regulatory policy and prescribing guidelines [2].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct pathways through which hydroxyzine and barbiturates exert their cardiovascular effects.

Hydroxyzine: Cardiac Ion Channel Blockade

Hydroxyzine primarily affects the heart by directly blocking potassium channels responsible for repolarization.

G Hydroxyzine Hydroxyzine hERG_Channel hERG_Channel Hydroxyzine->hERG_Channel Blocks Potassium_Efflux Potassium_Efflux hERG_Channel->Potassium_Efflux Reduces Repolarization Repolarization Potassium_Efflux->Repolarization Delays QT_Interval QT_Interval Repolarization->QT_Interval Prolongs TdP_Risk TdP_Risk QT_Interval->TdP_Risk Increases

Barbiturates: Central and Direct Myocardial Depression

Barbiturates cause cardiovascular depression primarily through central nervous system effects and direct action on the heart.

G Barbiturate Barbiturate GABA_A_Receptor GABA_A_Receptor Barbiturate->GABA_A_Receptor Enhances Myocardial_Depression Myocardial_Depression Barbiturate->Myocardial_Depression Direct Effect Peripheral_Vasodilation Peripheral_Vasodilation Barbiturate->Peripheral_Vasodilation Causes CNS_Depression CNS_Depression GABA_A_Receptor->CNS_Depression Vasomotor_Center Vasomotor_Center CNS_Depression->Vasomotor_Center Depresses Hypotension Hypotension Vasomotor_Center->Hypotension Myocardial_Depression->Hypotension Bradycardia Bradycardia Myocardial_Depression->Bradycardia Peripheral_Vasodilation->Hypotension

Key Takeaways for Researchers

  • Distinct Risk Profiles: The core cardiovascular risk of hydroxyzine is acquired Long QT syndrome and subsequent Torsades de Pointes, a concern that has prompted regulatory action [1] [2]. For barbiturates, the primary risk is profound hypotension and cardiovascular collapse due to combined central and direct myocardial depression, particularly in overdose [3] [4].
  • Different Mechanistic Origins: Hydroxyzine's effect is largely peripheral, stemming from direct hERG channel blockade. Barbiturates' effects are primarily central, mediated through GABAA receptor enhancement and subsequent depression of vasomotor centers, compounded by a direct cardiodepressant effect [1] [3] [4].
  • Research Implications: When designing studies or evaluating safety, screening for concomitant QT-prolonging drugs and electrolyte imbalances is critical for hydroxyzine. For barbiturates, assessing baseline cardiovascular reserve and avoiding co-administration with other CNS/respiratory depressants is paramount.

References

hydroxydione therapeutic index vs other anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Index of Hydroxydione

The provided data for this compound comes from a historical animal study [1]. The therapeutic index (TI) is a measure of a drug's safety, calculated as the ratio between the toxic dose and the therapeutic dose. A higher TI generally indicates a wider safety margin.

The study reported the following therapeutic indices for this compound by intravenous injection [1]:

Species Therapeutic Index
Mice 11.6
Rats 7.8
Rabbits 6.3

The study concluded that due to this "wide range of safety" and minimal impact on heart and respiration, this compound showed promise as superior to ultra-short-acting thiobarbiturates for clinical anesthesia at the time [1].

Comparing Modern Anesthetic Potency

For modern anesthetics, the standard measure of potency is the Minimum Alveolar Concentration (MAC), not the therapeutic index [2]. MAC is the concentration of inhaled anesthetic needed to prevent movement in 50% of patients in response to a surgical stimulus. A lower MAC value indicates a more potent anesthetic.

The following table lists the MAC values for some common inhalational anesthetics [2]:

Anesthetic Agent Minimum Alveolar Concentration (MAC)
Halothane 0.75%
Isoflurane 1.4%
Sevoflurane 2.0%
Desflurane 6.6%
Nitrous Oxide 104%

It is important to note that MAC and Therapeutic Index are different metrics and cannot be directly compared. MAC measures potency, while TI measures safety margin. A comprehensive comparison of therapeutic indices across anesthetics would require standardized experimental data that appears unavailable for this compound relative to modern drugs.

Experimental Protocol for Anesthetic Assessment

The methodology for determining the therapeutic index of this compound, as cited, involved animal models. The general workflow for such classic evaluations can be summarized as follows:

Start Start: Drug Evaluation AnimalModels Animal Models: Mice, Rats, Rabbits Start->AnimalModels Step1 1. Establish Dose-Response Curve (Determine ED50) Step2 2. Establish Toxicity Curve (Determine LD50) Step1->Step2 Step3 3. Calculate Therapeutic Index (TI = LD50 / ED50) Step2->Step3 End Outcome: Safety Margin Assessment Step3->End AnimalModels->Step1

Key Experimental Steps [1]:

  • Objective: To determine the safety margin of this compound by calculating its Therapeutic Index in various animal species.
  • Procedure:
    • Dose-Response for Efficacy: Different doses of this compound were administered intravenously or orally to groups of mice, rats, and rabbits. The effective dose for 50% of the population (ED50) to achieve a state of surgical anesthesia was determined.
    • Dose-Response for Toxicity: Increasing doses of this compound were administered to similar animal groups to determine the lethal dose for 50% of the population (LD50).
    • Calculation: The Therapeutic Index (TI) for each species was calculated using the formula TI = LD50 / ED50 [1].
  • Outcome Analysis: The TIs across species (6.3 to 11.6) were compared, and the drug was noted for its low acute toxicity and minimal cardiac/respiratory depression compared to thiobarbiturates like thiopental [1].

References

hydroxydione clinical efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison Tables

The following tables summarize key quantitative data from clinical studies for chronic pruritus, anxiety disorders, and procedural sedation.

Table 1: Chronic Pruritus Management

Medication Study Model Efficacy Outcome Key Metrics Reference

| Hydroxyzine | Prospective observational (n=400), 12 weeks [1] | Significant improvement in pruritus and quality of life | • DLQI score: Significant improvement (p<0.0001) from baseline to 12 weeks • 5-D itch score: Significant improvement (p<0.0001) • 48.34% patients had early termination due to symptom relief [1] | | | Hydroxyzine | RCT vs. Mirtazapine (n=55), 2 weeks [2] | Reduced pruritus severity | • 5-D itch score: Significant reduction (p=0.04), but less than Mirtazapine [2] | | | Mirtazapine | RCT vs. Hydroxyzine (n=55), 2 weeks [2] | Reduced pruritus severity | • 5-D itch score: Significant reduction, superior to Hydroxyzine (p=0.04) [2] | |

Table 2: Anxiety Disorder Management (Generalized Anxiety Disorder)

Medication Study Model Efficacy Outcome Key Metrics Reference

| Hydroxyzine | 3-month RCT vs. Placebo (n=334) [3] | Effective for GAD | • HAM-A score change: -12.16 (vs. -9.64 for placebo; p=0.019) • Responder rate: Superior to placebo (p=0.003) [3] | | | Bromazepam (Benzodiazepine) | 3-month RCT vs. Hydroxyzine [3] | Effective for GAD | • HAM-A score: No statistically significant difference from Hydroxyzine [3] | | | Silexan (Lavender oil) | Systematic Review & NMA (100 trials, n=28,637) [4] | Highly effective and acceptable | • Efficacy: Highly effective • Acceptability: Similar to placebo [4] | | | Clomipramine (Tricyclic) | Systematic Review & NMA (100 trials, n=28,637) [4] | Highest efficacy but low acceptability | • Efficacy: Highest among compared drugs • Acceptability: Highest rate of study discontinuation [4] | |

Table 3: Procedural Sedation in Children (for EEG Recording)

Medication Study Model Efficacy Outcome Key Metrics Reference
Hydroxyzine Non-inferiority RCT vs. Triclofos (n=228) [5] Effective for sedation Successful EEG completion: 80.9% (Non-inferior to Triclofos, p<0.025) [5]
Triclofos Non-inferiority RCT vs. Hydroxyzine (n=228) [5] Effective for sedation Successful EEG completion: 84.1% [5]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. Chronic Pruritus Study (Observational, 12-week) [1]

  • Objective: To assess the real-world effectiveness and tolerability of hydroxyzine in patients with chronic pruritus due to dermatological causes.
  • Population: 400 adult patients with chronic pruritus.
  • Intervention: Oral hydroxyzine hydrochloride (10/25 mg tablets) prescribed at clinician's discretion for up to 12 weeks.
  • Primary Outcome: Change from baseline in the Dermatology Life Quality Index (DLQI) at week 12. The DLQI is a 10-item questionnaire where scores are interpreted as: 0-1 (no effect), 2-5 (small effect), 6-10 (moderate effect), 11-20 (very large effect).
  • Secondary Outcomes:
    • Change in pruritus severity measured by the 5-D itch scale (scores range from 5 [no pruritus] to 25 [most severe]) at weeks 2, 4, 8, and 12.
    • Safety based on spontaneously reported adverse events.
  • Assessment Points: Baseline, 2, 4, 8, and 12 weeks.

2. Generalized Anxiety Disorder Study (3-month RCT) [3]

  • Objective: To confirm the efficacy and safety of hydroxyzine over a 3-month period in adults with GAD.
  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
  • Population: 334 outpatients with DSM-IV diagnosed GAD and a Hamilton Anxiety Rating Scale (HAM-A) total score ≥20.
  • Interventions:
    • Hydroxyzine (50 mg/day)
    • Bromazepam (6 mg/day)
    • Placebo
  • Study Phases:
    • 2-week single-blind, placebo run-in.
    • 12-week double-blind treatment.
  • Primary Outcome: Change in the HAM-A total score from baseline to endpoint (12 weeks).
  • Key Efficacy Assessments:
    • HAM-A score.
    • Responder rate (percentage of patients with significant improvement).
    • Clinical Global Impressions-Severity of Illness (CGI-S) scale.

3. Pediatric Sedation for EEG (Non-inferiority RCT) [5]

  • Objective: To assess the efficacy and safety of hydroxyzine compared to triclofos for sedation during EEG recording in children.
  • Design: Double-blind, non-inferiority, randomized controlled trial.
  • Population: 230 children requiring sedation for EEG.
  • Interventions:
    • Hydroxyzine: single oral dose of 1 mg/kg.
    • Triclofos: single oral dose of 50 mg/kg.
  • Primary Outcome: Successful completion of EEG recording.
  • Non-inferiority Margin: Pre-specified margin of 12%.

Mechanistic Pathways and Workflows

Hydroxyzine's efficacy is linked to its multi-target mechanism of action. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory and antiviral effects, particularly relevant to its investigated use in COVID-19 [6].

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory Pathways cluster_fiasma FIASMA Pathway (Proposed for COVID-19) Hydroxyzine Hydroxyzine NFkB NF-κB Activation Hydroxyzine->NFkB Inhibits p38_PI3K p38 MAPK & PI3K Pathways Hydroxyzine->p38_PI3K Suppresses ASM Acid Sphingomyelinase (ASM) Hydroxyzine->ASM Inhibits CytokineRelease Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α) NFkB->CytokineRelease AntiInflammatoryEffect Anti-inflammatory Effect CytokineRelease->AntiInflammatoryEffect Reduced p38_PI3K->CytokineRelease Promotes Ceramide Ceramide Formation ASM->Ceramide ViralEntry Facilitated Viral Entry & Infection Ceramide->ViralEntry AntiviralEffect Antiviral & Protective Effect ViralEntry->AntiviralEffect Disrupts

The experimental workflow for identifying drug repurposing opportunities through real-world data analysis is summarized below.

G Start 1. Data Mining of Real-World Data (RWD) A1 Spontaneous Adverse Event Reports (e.g., FAERS Database) Start->A1 A2 Claims Database (e.g., JMDC) Start->A2 Method1 Disproportionality Analysis (DPA) A1->Method1 Method2 Sequence Symmetry Analysis (SSA) A2->Method2 Signal 2. Identification of 'Inverse Association' Signal Method1->Signal Method2->Signal Validation 3. Cross-Validation via Bioinformatics Analysis Signal->Validation B1 Gene Expression Profiling Validation->B1 B2 Pathway Analysis (e.g., Cytokine Signaling) Validation->B2 Output Repositioning Candidate Strengthened Mechanistic Rationale B1->Output B2->Output

Conclusion and Research Implications

The clinical data demonstrates that hydroxyzine is a validated therapeutic option for chronic pruritus and generalized anxiety disorder (GAD), with efficacy supported by prospective observational studies and RCTs. Its favorable acceptability profile makes it a valuable alternative to benzodiazepines in anxiety management [3]. Emerging research also suggests potential repurposing opportunities, such as in COVID-19, linked to its FIASMA and anti-inflammatory properties [6].

For researchers, the integrative approach of analyzing real-world data (e.g., adverse event reports and claims databases) followed by bioinformatics validation presents a powerful method for generating robust drug-repositioning hypotheses [7].

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.23514488 Da

Monoisotopic Mass

332.23514488 Da

Heavy Atom Count

24

Melting Point

200

UNII

B7VFN88375

Other CAS

303-01-5

Wikipedia

Hydroxydione

Dates

Last modified: 02-18-2024
LERMAN LH: Viadril: a new steroid anaesthetic; preliminary communication. Br Med J. 1956 Jul 21;2(4985):129-32. [PMID:13329402]

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